2,3,3',5,6-Pentachlorobiphenyl
Description
The exact mass of the compound 2,3,3',5,6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,3',5,6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',5,6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSJAPQYKCFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074225 | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-36-9 | |
| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanistic Profiling of 2,3,3',5,6-Pentachlorobiphenyl (PCB 166)
Executive Summary
2,3,3',5,6-Pentachlorobiphenyl (PCB 166) represents a distinct class of Non-Dioxin-Like (NDL) polychlorinated biphenyls .[1] Unlike its coplanar counterparts (e.g., PCB 126), PCB 166 does not exhibit high affinity for the Aryl Hydrocarbon Receptor (AhR).[1] Instead, its toxicity and biological activity are governed by two orthogonal mechanisms: nuclear receptor activation (CAR/PXR) leading to "Phenobarbital-type" cytochrome P450 induction, and non-genomic sensitization of Ryanodine Receptors (RyR) , which drives calcium-dependent neurotoxicity.[1]
This guide details the structural determinants of these pathways, the metabolic fate of the congener, and self-validating experimental protocols for assessing its activity in drug development and toxicology workflows.
Structural Determinants & Physicochemical Basis[1][2]
The biological activity of PCB 166 is dictated by its chlorine substitution pattern, specifically the di-ortho substitution at positions 2 and 6.
The "Orthogonality" Effect
-
Steric Hindrance: The chlorine atoms at positions 2 and 6 (on the 2,3,5,6-substituted ring) create significant steric repulsion against the hydrogen atoms of the opposing phenyl ring. This forces the biphenyl bridge to twist, resulting in a dihedral angle typically between 60° and 90°.[1]
-
Receptor Exclusion: This non-planar configuration prevents PCB 166 from intercalating into the flat binding pocket of the AhR.[1] Consequently, PCB 166 has a negligible Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD.[1]
-
Lipophilicity: With five chlorine atoms, PCB 166 is highly lipophilic (
), facilitating rapid membrane partitioning and bioaccumulation in lipid-rich tissues (brain, adipose, liver).[1]
Molecular Initiating Events (MIEs)[1]
PCB 166 operates via two primary pathways that are distinct from the classical "dioxin-like" toxicity.[1]
Pathway A: Xenobiotic Metabolism (Genomic)
PCB 166 acts as a Phenobarbital-type inducer .[1] It bypasses the AhR/Arnt pathway and instead activates the Constitutive Androstane Receptor (CAR) and, to a lesser extent, the Pregnane X Receptor (PXR) .[1]
-
Translocation: PCB 166 enters the hepatocyte and binds to cytosolic CAR (indirectly or directly, often involving dephosphorylation).[1]
-
Nuclear Translocation: The CAR-PCB complex translocates to the nucleus and dimerizes with the Retinoid X Receptor (RXR).[1]
-
Promoter Binding: The CAR-RXR heterodimer binds to Phenobarbital-Responsive Enhancer Modules (PBREM) on DNA.[1]
-
Transcription: Upregulation of CYP2B (major) and CYP3A (minor) family enzymes.[1][2]
Pathway B: Neurotoxicity (Non-Genomic)
The critical hazard profile of NDL-PCBs like PCB 166 lies in their ability to alter intracellular calcium signaling, a mechanism heavily implicated in developmental neurotoxicity.[1]
-
Target: Ryanodine Receptors (RyR) , specifically RyR1 and RyR2 isoforms on the Endoplasmic/Sarcoplasmic Reticulum (ER/SR).[1]
-
Mechanism: PCB 166 stabilizes the RyR channel in an open conformation .[1]
-
Outcome: Uncontrolled efflux of
from ER stores into the cytoplasm.[1] -
Downstream Effect: Elevated cytosolic
activates Calcineurin and CaMKII, disrupting dendritic arborization and synaptic plasticity.[1]
Visualization of Signaling Pathways
Figure 1: Dual mechanistic pathways of PCB 166 demonstrating the divergence between hepatic metabolic induction and neuronal calcium dysregulation.
Metabolic Fate & Bioactivation[1][4]
Metabolism is the rate-limiting step for PCB elimination.[1] PCB 166 is metabolized slower than lower-chlorinated congeners but faster than those lacking adjacent unsubstituted carbons.[1]
-
Primary Site: The 3'-substituted ring (Ring B).[1]
-
Vulnerability: Positions 4' and 5' are unsubstituted and adjacent.[1][3] This allows CYP enzymes (induced by the PCB itself) to form an arene oxide intermediate.[1]
-
Metabolites:
Experimental Protocols
To validate the mechanism of action of PCB 166, the following self-validating protocols are recommended.
Protocol A: Microsomal -Ryanodine Binding Assay
Purpose: To quantify the potency of PCB 166 in sensitizing the RyR channel.
Reagents:
-
Junctional Sarcoplasmic Reticulum (JSR) vesicles (Rabbit skeletal muscle).[1]
- -Ryanodine (1-5 nM).[1]
-
Assay Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50
M (free).[1]
Workflow:
-
Preparation: Dilute JSR protein to 0.5 mg/mL in Assay Buffer.
-
Dosing: Incubate JSR with PCB 166 (0.1
M to 50 M) in DMSO (keep DMSO < 0.5%). -
Labeling: Add
-Ryanodine and incubate at 37°C for 3 hours.-
Note: Ryanodine binds preferentially to the open state of the channel.[1] Increased binding indicates sensitization.
-
-
Filtration: Harvest bound ligand using a cell harvester (Whatman GF/B filters).
-
Quantification: Liquid scintillation counting.
-
Validation: Use PCB 95 as a positive control (potent RyR agonist) and PCB 126 as a negative control (inactive at RyR).[1]
Protocol B: CYP Induction via Luciferase Reporter
Purpose: To distinguish CAR-mediated induction from AhR-mediated induction.[1]
Workflow:
-
Transfection: Transfect HepG2 cells with:
-
Treatment: Treat cells with PCB 166 (10
M) for 24 hours. -
Lysis & Read: Measure Luminescence.
-
Interpretation: PCB 166 should show
fold induction in Plasmid A and negligible induction in Plasmid B.[1]
Experimental Workflow Diagram
Figure 2: Parallel experimental workflow for validating the specific pharmacodynamic profile of PCB 166.
Data Summary: Comparative Potency
The following table contrasts PCB 166 with prototypical congeners to contextualize its activity profile.
| Parameter | PCB 126 (Coplanar) | PCB 153 (Di-ortho) | PCB 166 (Di-ortho) |
| Structure | 3,3',4,4',5-PeCB | 2,2',4,4',5,5'-HxCB | 2,3,3',5,6-PeCB |
| AhR Binding (TEF) | High (0.[1]1) | Negligible | Negligible |
| CYP Induction | CYP1A (AhR) | CYP2B/3A (CAR/PXR) | CYP2B/3A (CAR/PXR) |
| RyR Sensitization | Inactive | High Potency | Moderate/High Potency |
| Neurotoxicity Type | Endocrine/Developmental | Ca2+ Signaling/Dopamine | Ca2+ Signaling |
References
-
Lehmler, H. J., et al. (2010).[1][5] Clearance of polychlorinated biphenyl atropisomers is enantioselective in female C57Bl/6 mice. National Institutes of Health.[6] [Link]
-
Pessah, I. N., et al. (2010).[1] Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity. Pharmacology & Therapeutics.[1][6][7][8] [Link]
-
Holland, E. B., et al. (2023).[1] Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. ScholarWorks / CalState. [Link]
-
Safe, S., et al. (1985).[1][9] PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives. [Link]
-
Kodavanti, P. R., et al. (1993).[1][10] Structure-activity relationships of polychlorinated biphenyl congeners in an in vitro ryanodine receptor-binding assay. (Contextualized via Pessah et al., 2010).[1][11]
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- 4. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clearance of polychlorinated biphenyl atropisomers is enantioselective in female C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Role of CYP2B in Phenobarbital-Induced Hepatocyte Proliferation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
metabolism and degradation of PCB 113
An In-depth Technical Guide to the Metabolism and Degradation of PCB 113
Foreword
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants (POPs) that, despite being banned from production for decades, continue to pose a significant threat to environmental and human health.[1][2] Their chemical stability and lipophilicity lead to bioaccumulation in food chains, with higher chlorinated congeners being particularly resistant to degradation.[1][3] This guide focuses specifically on PCB 113 (2,3',4,4',5-Pentachlorobiphenyl), a pentachlorobiphenyl congener found in environmental mixtures.[4] We will provide a detailed exploration of the metabolic and degradative fates of PCB 113, offering insights for researchers in toxicology, environmental science, and drug development who are investigating the biotransformation and potential health risks associated with these enduring contaminants.
Mammalian Biotransformation: A Double-Edged Sword
The mammalian system, primarily the liver, is the main site for the metabolism of PCBs.[5][6] This biotransformation is not always a detoxification process; in many cases, it leads to the formation of metabolites with equal or greater toxicity than the parent compound.[7] The rate and pathway of metabolism are highly dependent on the number and position of chlorine atoms on the biphenyl rings.[5]
Phase I Metabolism: The Cytochrome P450 Engine
The initial and rate-limiting step in PCB metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][8][9] This process primarily involves monooxygenation, leading to the formation of hydroxylated metabolites (OH-PCBs).[8][9]
-
Mechanism of Action : The reaction can proceed through two main routes: the formation of a highly reactive arene oxide intermediate that rearranges to a phenol, or through direct insertion of a hydroxyl group.[5][7][9] The position of hydroxylation is sterically hindered by chlorine atoms, typically occurring at the less chlorinated para or meta positions.[8]
-
CYP Isoform Specificity : Different PCB congeners are substrates for different CYP isoforms.[7]
-
CYP1A Family (e.g., CYP1A1, CYP1A2) : These are primarily responsible for metabolizing non-ortho substituted, "dioxin-like" PCBs.[3][7]
-
CYP2B Family (e.g., CYP2B6) : These isoforms preferentially metabolize ortho-substituted PCBs.[7][9]
-
Given that PCB 113 has chlorine atoms in both ortho and non-ortho positions, it is likely a substrate for multiple CYP families, leading to a complex mixture of hydroxylated metabolites.
-
For PCB 113, several hydroxylated metabolites have been identified, including 4-OH-PCB 113, 5-OH-PCB 113, 2'-OH-PCB 113, and 4'-OH-PCB 113.[7] Further oxidation of these initial phenolic metabolites can lead to the formation of catechols (dihydroxylated PCBs).[5]
Caption: Phase I metabolic activation of PCB 113 by Cytochrome P450 enzymes.
Phase II Metabolism: Conjugation and Excretion
The hydroxylated metabolites formed in Phase I are more polar than the parent PCB, but they can still be retained in the body.[10] To facilitate elimination, they undergo Phase II conjugation reactions, where endogenous molecules are attached to the hydroxyl group, significantly increasing their water solubility.
-
Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to OH-PCBs. The resulting glucuronide conjugates are readily excreted in bile and urine.[5]
-
Sulfation : Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to OH-PCBs, forming sulfate conjugates that are primarily excreted in the urine.[5]
Bioactivation and Metabolite-Induced Toxicity
While metabolism is a clearance mechanism, some PCB metabolites are more toxic than the parent compounds.
-
Endocrine Disruption : Certain OH-PCBs are structurally similar to thyroid hormones and can bind to the transport protein transthyretin (TTR) with high affinity, potentially disrupting thyroid hormone homeostasis.[10] PCB 113 itself is also noted to have endocrine-disrupting potential.[11]
-
Formation of MeSO₂-PCBs : Through a complex pathway involving the mercapturic acid pathway, OH-PCBs can be converted to persistent and toxic methyl sulfone (MeSO₂) metabolites, which have been shown to accumulate in specific tissues.[10]
| Metabolite Class | Formation Process | Key Enzymes | Toxicological Significance |
| OH-PCBs | Hydroxylation | Cytochrome P450 (CYP1A, CYP2B) | Endocrine disruption, precursor for other metabolites[7][10] |
| Catechol-PCBs | Dihydroxylation | Cytochrome P450 | Can undergo redox cycling, generating reactive oxygen species |
| Glucuronide Conjugates | Glucuronidation | UGTs | Increased water solubility for excretion[5] |
| Sulfate Conjugates | Sulfation | SULTs | Increased water solubility for excretion[5] |
| MeSO₂-PCBs | Mercapturic acid pathway | Multiple enzymes | Persistent, bioaccumulative, and potentially toxic[10] |
Table 1: Major classes of PCB 113 metabolites and their characteristics.
Environmental Degradation: The Microbial Contribution
In the environment, the breakdown of persistent PCBs relies heavily on microbial activity.[12] The degradation is often a slow process, with half-lives that can span years, and typically requires the synergistic action of different microbial communities under varying conditions.[1]
Anaerobic Reductive Dechlorination
In anaerobic environments like river sediments, highly chlorinated PCBs such as PCB 113 are not readily degraded. The first crucial step is reductive dechlorination by anaerobic microorganisms. These bacteria use PCBs as electron acceptors, removing chlorine atoms from the biphenyl rings and replacing them with hydrogen.[1] This process lowers the degree of chlorination, making the resulting congeners more susceptible to aerobic attack.
Aerobic Biodegradation
Aerobic bacteria utilize a powerful enzymatic pathway, encoded by the bph operon, to cleave the aromatic rings of less-chlorinated PCBs.[13]
-
Biphenyl Dioxygenase (BPDO) : This is the key initiating enzyme. It's a Rieske-type oxygenase that incorporates two atoms of molecular oxygen into the biphenyl nucleus, creating a cis-dihydrodiol.[14]
-
Ring Cleavage Pathway : The unstable dihydrodiol is then sequentially acted upon by a dehydrogenase, a hydrolase, and other enzymes to open the aromatic ring, ultimately funneling the breakdown products into central metabolism (e.g., the Krebs cycle).
The efficiency of this pathway is highly dependent on the congener's chlorine substitution pattern. Ortho-substituted congeners are particularly challenging for BPDO to access.[14]
Caption: Sequential anaerobic and aerobic microbial degradation of PCBs.
Fungal Degradation
Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, can also degrade PCBs.[15] They employ powerful, non-specific extracellular lignin-modifying enzymes (LMEs) such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase.[16] These enzymes generate highly reactive radicals that can oxidize a wide range of recalcitrant compounds, including PCBs, initiating their breakdown.[16]
Experimental Protocols & Methodologies
Studying the requires robust experimental designs and sensitive analytical techniques.
Protocol: In Vitro Metabolism of PCB 113 using Human Liver Microsomes (HLMs)
This protocol outlines a standard method to identify Phase I metabolites of PCB 113.
Objective: To determine the formation of hydroxylated metabolites of PCB 113 when incubated with HLMs.
Materials:
-
PCB 113 (in a suitable solvent like DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Quenching solution: Acetonitrile with an internal standard
-
96-well incubation plate, thermal cycler or shaking water bath
-
Centrifuge, LC-MS/MS system
Methodology:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Aliquot Microsomes: In the 96-well plate, add HLMs (final protein concentration typically 0.5-1.0 mg/mL) to each well.
-
Pre-incubation: Add the master mix to the wells containing HLMs. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to bring the system to temperature.
-
Initiate Reaction: Add a small volume of PCB 113 solution (final concentration typically 1-10 µM) to each well to start the reaction. Include vehicle controls (solvent only) and negative controls (without the NADPH system).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) with continuous shaking.
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard for quantification).
-
Protein Precipitation: Vigorously mix and then centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to identify and quantify OH-PCB 113 metabolites.
Caption: Experimental workflow for an in vitro PCB metabolism assay.
Analytical Techniques for Characterization
The analysis of PCBs and their diverse metabolites requires a multi-platform approach due to the wide range of polarities and concentrations involved.
-
Sample Preparation : The first step involves extracting the analytes from the matrix (e.g., tissues, serum, soil). This is typically done using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by cleanup steps using column chromatography (e.g., silica gel, Florisil) to remove interfering substances.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for the analysis of the parent PCB congeners.[18] Its high resolution allows for the separation of individual congeners. For the analysis of OH-PCBs by GC-MS, a derivatization step (e.g., methylation to form methoxy-PCBs) is often required to improve volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is indispensable for analyzing the more polar and non-volatile metabolites, such as catechols and Phase II conjugates (sulfates and glucuronides), which cannot be analyzed by GC-MS without extensive derivatization.[10] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites.[4]
Conclusion and Future Directions
The biotransformation of PCB 113 is a complex process involving a suite of mammalian and microbial enzymes. In mammals, metabolism via the cytochrome P450 system is a critical clearance pathway but also a source of potentially toxic, endocrine-active metabolites.[5][7] In the environment, microbial degradation offers a path to eventual mineralization, but the process is slow and often requires a combination of anaerobic and aerobic conditions.
For researchers, a comprehensive understanding of these pathways is crucial for accurate risk assessment. Future work should focus on elucidating the specific human CYP isoforms responsible for PCB 113 metabolism, quantifying the formation of toxic metabolites like catechols and MeSO₂-PCBs, and exploring novel bioremediation strategies that can enhance the degradation of these persistent pollutants in contaminated environments. The integration of advanced analytical techniques with in vitro and in vivo models will continue to be paramount in unraveling the full toxicological impact of PCB 113 and its metabolic progeny.
References
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- Padrón-Sanz, C., et al. (2025). Analytical approaches for the determination of PCB metabolites in blood: A review. ResearchGate.
- ResearchGate. (n.d.). Metabolic pathways of PCBs. [Diagram].
- Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272.
- Wikipedia. (n.d.). Bioremediation of polychlorinated biphenyls.
- Zhang, J., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed.
- Guo, Y., et al. (2020). Understanding the Multiple Effects of PCBs on Lipid Metabolism. International Journal of Molecular Sciences, 21(20), 7599.
- Taylor & Francis Group. (n.d.). Degradation of Polychlorinated Biphenyls by Phanerochaete Chrysosporium.
- Kobe University. (2022, November 22). New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body.
- Carl ROTH. (n.d.). Safety Data Sheet: PCB 113.
- Inui, H., et al. (2011). Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. International Journal of Molecular Sciences, 12(9), 6077-6091.
- Li, Y., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12389–12398.
- Li, Y., et al. (2024). Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. Environmental Health Perspectives, 132(9).
- Carl ROTH. (n.d.). Safety Data Sheet: PCB 113.
- Chen, Y.-C., et al. (2015). Biodegradation of polychlorinated biphenyls (PCBs) by the novel identified cyanobacterium Anabaena PD-1. PLoS ONE, 10(7), e0131450.
- Harlfinger, J., et al. (2024). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Scientific Reports, 14(1), 1-13.
- Campos-Góngora, E., et al. (2017). Degradation of PCB congeners by bacterial strains. FEMS Microbiology Letters, 364(24).
- IntechOpen. (n.d.). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi.
- James, M. O., et al. (2008). Effects of Food Natural Products on the Biotransformation of PCBs. Journal of Toxicology and Environmental Health, Part B, 11(3-4), 266-281.
- Kumar, A., et al. (2018). Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils. Environmental Science and Pollution Research, 25(30), 29849–29871.
- Vaillancourt, F. H., et al. (2010). Structural insight into the expanded PCB-degrading abilities of a biphenyl dioxygenase obtained by directed evolution. Journal of Molecular Biology, 402(4), 632-643.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
- ResearchGate. (2026). Evaluating toxic endpoints of exposure to a commercial PCB mixture: an in vivo laboratory study.
- Agilent. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
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- 14. Structural insight into the expanded PCB-degrading abilities of a biphenyl dioxygenase obtained by directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. agilent.com [agilent.com]
Chemical Identity & Physicochemical Profile
[1][2][3][4][5][6][7][8]
PCB 113 is a pentachlorobiphenyl congener.[1][2] Its structure features three ortho-chlorine atoms (positions 2, 6, and potentially steric influence from 5' depending on rotation), which prevents the molecule from assuming a coplanar conformation. This structural rigidity is the primary determinant of its distinct toxicological profile compared to dioxin-like congeners (e.g., PCB 126).
Table 1: Physicochemical Specifications of PCB 113
| Parameter | Specification |
| IUPAC Name | 2,3,3',5',6-Pentachlorobiphenyl |
| CAS Registry Number | 68194-10-5 |
| Molecular Formula | C₁₂H₅Cl₅ |
| Molecular Weight | 326.43 g/mol |
| Structure Description | Di-ortho substituted (non-coplanar) |
| Log Kow (Octanol-Water) | ~6.5 - 7.0 (High Lipophilicity) |
| Physical State | Solid / Crystalline |
| Solubility | Insoluble in water; soluble in organic solvents (Hexane, Isooctane) |
Historical Production & Occurrence[3][7]
PCB 113 was never manufactured as a single product. Instead, it was generated as a byproduct during the industrial chlorination of biphenyl to produce commercial mixtures used in dielectric fluids and hydraulic systems.
-
Commercial Mixtures: PCB 113 is identified as a component of Aroclor 1254 and Aroclor 1260 .
-
Abundance: It is generally considered a minor congener (< 1% by weight) relative to major congeners like PCB 153 or PCB 138.
-
Environmental Persistence: Due to its high degree of chlorination and lipophilicity, PCB 113 persists in environmental matrices (sediment, biota) and bioaccumulates in adipose tissue.
Analytical Challenge: In gas chromatography (GC) analysis, PCB 113 often co-elutes with other pentachlorobiphenyls (e.g., PCB 90 or 101 depending on the column phase), necessitating high-resolution mass spectrometry (HRMS) or specific column phases (e.g., HT-8) for accurate quantitation.
Targeted Synthesis Protocol (Suzuki-Miyaura Coupling)
For researchers requiring high-purity PCB 113 as an analytical standard or for toxicological screening, isolation from Aroclor mixtures is inefficient. The following protocol outlines a de novo synthesis using Suzuki-Miyaura cross-coupling, ensuring regio-specificity.
Objective: Synthesize 2,3,3',5',6-Pentachlorobiphenyl. Retrosynthetic Analysis: Coupling of 2,3,6-trichloro-1-bromobenzene (Aryl Halide) with 3,5-dichlorophenylboronic acid.
Protocol Steps:
-
Reagent Preparation:
-
Aryl Halide: 1-Bromo-2,3,6-trichlorobenzene (1.0 eq).
-
Boronic Acid: 3,5-Dichlorophenylboronic acid (1.2 eq).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).
-
Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution.
-
Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (4:1).
-
-
Reaction Assembly (Inert Atmosphere):
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and Pd catalyst under a stream of nitrogen or argon.
-
Add the solvent (degassed) and the aqueous base.
-
Scientific Rationale: Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would stall the catalytic cycle.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours. Monitor reaction progress via GC-MS or TLC (Hexane eluent).
-
-
Work-up:
-
Cool to room temperature. Quench with water.[3]
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Dry combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue using silica gel flash chromatography.
-
Mobile Phase: 100% n-Hexane.
-
Note: Non-polar PCBs elute rapidly. Collect fractions and analyze by GC-ECD/MS.
-
Recrystallize from methanol/hexane if necessary to achieve >99% purity.
-
Toxicokinetics & Mechanism of Action[12]
For drug development professionals, PCB 113 serves as a model for non-dioxin-like (NDL) toxicity . Unlike coplanar PCBs that mimic TCDD, PCB 113 does not activate the Aryl Hydrocarbon Receptor (AhR). Instead, its toxicity is mediated through neurotoxic pathways and metabolic activation.
Metabolic Activation (Bioactivation)
PCB 113 is metabolized primarily by Cytochrome P450 2B (CYP2B) enzymes (phenobarbital-inducible), rather than CYP1A.
-
Primary Metabolites: Hydroxylated PCBs (OH-PCBs).
-
Secondary Pathways: Methylsulfonylation (MeSO₂-PCBs). These metabolites are often more persistent and can cross the blood-brain barrier.
Mechanism: Ryanodine Receptor (RyR) Modulation
The core mechanism of PCB 113 neurotoxicity is the sensitization of Ryanodine Receptors (RyR) in the endoplasmic reticulum (ER).
-
Action: PCB 113 binds to RyR, locking the Ca²⁺ channel in an "open" sub-conductance state.
-
Consequence: Uncontrolled release of Ca²⁺ from ER stores into the cytoplasm
Altered neuronal signaling Dendritic growth defects and potential neurotoxicity.
Pathway Visualization
Figure 1: Toxicokinetic pathway of PCB 113, highlighting the shift from hepatic metabolism to neurotoxic outcomes via Ryanodine Receptor (RyR) modulation.[3][4][2]
Analytical Methodology
To validate the presence of PCB 113 in biological or environmental samples, the following analytical parameters are recommended.
-
Instrument: GC-MS/MS (Triple Quadrupole) or GC-HRMS (Magnetic Sector).
-
Column:
-
Primary: DB-5ms or Rtx-5 (Non-polar). Note: May co-elute with PCB 90/101.
-
Secondary (Confirmation): HT-8 or DB-XLB (specialized for PCB separation).
-
-
Ionization: Electron Impact (EI) at 70 eV.
-
Monitoring:
-
Precursor Ion: m/z 326 (Molecular ion cluster [M]+ for Pentachlorobiphenyl).
-
Product Ions: m/z 256 [M-Cl2]+ and m/z 220 [M-Cl3]+ (for MRM transitions).
-
References
-
IARC Monographs. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls.[5] International Agency for Research on Cancer.
-
Pessah, I. N., et al. (2010).[3] Ryanodine receptor activation by polychlorinated biphenyls: dysregulation of calcium signaling as a convergent mechanism of neurotoxicity. Neurotoxicology.[3][6][7][8]
-
Frame, G. M. (1997). A collaborative study of 209 PCB congeners in Aroclors. Fresenius' Journal of Analytical Chemistry.
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[5][9] Chemosphere.
-
US EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue.
Sources
- 1. restservice.epri.com [restservice.epri.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Definitive Guide to 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) Reference Standards
A Technical Resource for Researchers, Analytical Scientists, and Environmental Professionals
Foreword: The Imperative for Precision in a Contaminated World
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health.[1] Their resistance to degradation and ability to bioaccumulate necessitate vigilant monitoring and accurate quantification in various matrices.[2] At the heart of reliable PCB analysis lies the availability of high-purity, well-characterized reference standards. This guide provides an in-depth technical overview of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114), a specific congener of regulatory and toxicological interest.
This document is intended to serve as a comprehensive resource for professionals in research, drug development, and environmental science who work with or encounter PCBs. It will delve into the physicochemical properties of PCB-114, the meticulous processes involved in the synthesis and certification of its reference standards, and the state-of-the-art analytical methodologies for its quantification.
Unveiling 2,3,3',5,6-Pentachlorobiphenyl (PCB-114): A Profile
2,3,3',5,6-Pentachlorobiphenyl, designated as PCB-114 according to the International Union of Pure and Applied Chemistry (IUPAC) numbering system, is a member of the pentachlorobiphenyl group, meaning it has five chlorine atoms attached to its biphenyl structure.
Chemical Structure of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114)
Caption: Chemical structure of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114).
Physicochemical Properties
The precise measurement and prediction of the environmental fate and transport of PCB-114 are intrinsically linked to its physicochemical properties. While experimental data for this specific congener are not extensively available in public literature, a combination of computed values and general properties of pentachlorobiphenyls provides a solid foundation for understanding its behavior.
| Property | Value/Description | Source |
| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | [3] |
| CAS Number | 74472-36-9 | [4] |
| Molecular Formula | C₁₂H₅Cl₅ | [3] |
| Molecular Weight | 326.4 g/mol | [3] |
| Appearance | Typically a colorless to pale-yellow, viscous liquid or solid. | [5] |
| Water Solubility | Very low; PCBs are hydrophobic. | [6] |
| LogP (Octanol-Water Partition Coefficient) | 6.6 (Computed) | [3] |
| Vapor Pressure | Low; PCBs are semi-volatile organic compounds. | [5] |
| Melting Point | Data not readily available; varies among congeners. | |
| Boiling Point | High; PCBs have high boiling points. | [5] |
Note: Some values are computed and should be considered as estimates. Experimental verification is recommended for critical applications.
The Cornerstone of Accuracy: Synthesis and Certification of PCB-114 Reference Standards
The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and validation.[7] The production of a Certified Reference Material (CRM) for a specific PCB congener like PCB-114 is a multi-step, rigorously controlled process governed by international standards such as ISO 17034.[8][9]
Synthesis of High-Purity 2,3,3',5,6-Pentachlorobiphenyl
The synthesis of a single, pure PCB congener is a significant challenge due to the potential for the formation of numerous isomers. The Ullmann and Suzuki coupling reactions are two of the most common and effective methods for the targeted synthesis of unsymmetrical PCBs.[10][11]
Ullmann Coupling Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides.[12] For PCB-114, this could involve the reaction of 1-iodo-2,3,6-trichlorobenzene with 1-iodo-3,5-dichlorobenzene in the presence of copper powder at elevated temperatures. A significant drawback of this method can be the formation of symmetrical side products and the need for high reaction temperatures.[10]
Suzuki Coupling Reaction: A more modern and often higher-yielding alternative is the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[11] The synthesis of PCB-114 via this route could involve the reaction of 2,3,6-trichlorophenylboronic acid with 1-bromo-3,5-dichlorobenzene. The Suzuki coupling generally proceeds under milder conditions and with greater selectivity than the Ullmann reaction.[10]
Purification and Isolation
Following synthesis, the crude product contains the target PCB-114 congener, unreacted starting materials, and potentially isomeric byproducts. Achieving the high purity (>99%) required for a reference standard necessitates a multi-step purification process. Common techniques include:
-
Column Chromatography: Using adsorbents like silica gel or alumina to separate the target compound from impurities based on polarity.
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final polishing step to remove trace impurities that are structurally very similar to PCB-114.
Certification of the Reference Material
Certification is the process of establishing the property values of a reference material and their associated uncertainties through a metrologically valid procedure.[13] This process is what distinguishes a Certified Reference Material from a standard laboratory reagent. The key steps in the certification of a PCB-114 standard include:
-
Homogeneity Assessment: Ensuring that every unit of the reference material has the same concentration of PCB-114 within a specified statistical tolerance.[14]
-
Stability Studies: Evaluating the stability of the reference material under defined storage and transport conditions to establish a shelf life.[14]
-
Characterization and Value Assignment: The concentration and purity of the PCB-114 in the reference material are determined using multiple, independent, and high-precision analytical methods.[14] This often involves an inter-laboratory comparison study to ensure the accuracy and traceability of the certified value.[10]
The Certification Workflow: A Conceptual Overview
Caption: A conceptual workflow for the production and certification of a PCB-114 reference standard.
Analytical Methodology: The Quantification of PCB-114
The accurate determination of PCB-114 in various environmental and biological matrices requires sensitive and selective analytical methods. Gas chromatography (GC) coupled with a suitable detector is the cornerstone of PCB analysis.
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract PCB-114 from the sample matrix and remove interfering compounds. The choice of method depends on the matrix.
-
Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction or pressurized fluid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) are common techniques.[5]
-
Aqueous Samples (Water): Liquid-liquid extraction with an immiscible organic solvent or solid-phase extraction (SPE) are frequently employed.[5]
Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can involve techniques such as gel permeation chromatography (GPC) or adsorption chromatography using materials like Florisil or silica gel.[15]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the definitive identification and quantification of specific PCB congeners.[2]
Step-by-Step Analytical Protocol (Conceptual)
-
Sample Extraction:
-
Accurately weigh a homogenized sample (e.g., 10g of soil).
-
Add a known amount of an isotopically labeled PCB-114 internal standard to correct for extraction efficiency and matrix effects.
-
Extract the sample using an appropriate method (e.g., Soxhlet extraction with hexane for 16-24 hours).[5]
-
Concentrate the extract to a small volume.
-
-
Sample Cleanup:
-
Pass the concentrated extract through a cleanup column (e.g., a multi-layered silica gel column) to remove interferences.
-
Elute the PCB fraction with an appropriate solvent.
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for PCB analysis.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PCB congeners. A typical program might start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for PCB-114. The characteristic ions for PCB-114 (m/z 326, 324, 290, 288) are monitored.
-
-
Quantification:
-
A multi-point calibration curve is generated using certified PCB-114 reference standards.
-
The concentration of PCB-114 in the sample is calculated based on the response factor relative to the isotopically labeled internal standard.
-
Analytical Workflow for PCB-114 Quantification
Caption: A typical analytical workflow for the quantification of PCB-114 in an environmental sample.
Safety and Handling of PCB-114 Reference Standards
PCBs are classified as probable human carcinogens, and exposure can lead to a range of adverse health effects.[1] Therefore, strict adherence to safety protocols is paramount when handling PCB-114 reference standards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Ventilation: Handle all PCBs in a well-ventilated laboratory hood to minimize inhalation exposure.
-
Waste Disposal: Dispose of all PCB-contaminated waste in accordance with local, national, and international regulations.
-
Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up PCB spills.
Conclusion: The Unwavering Importance of Quality
The accurate assessment of environmental contamination and human exposure to PCBs is a critical endeavor. The foundation of this work is built upon the availability and proper use of high-quality, certified reference materials. This guide has provided a comprehensive overview of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) reference standards, from their synthesis and certification to their application in precise analytical measurements. As analytical instrumentation continues to advance, the demand for even more highly characterized and pure reference materials will only increase, ensuring that our understanding of the impact of these persistent pollutants remains at the forefront of scientific inquiry.
References
-
U.S. Environmental Protection Agency. (2021, July 1). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from [Link]
-
ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]
-
Eurofins. (n.d.). Polychlorinated Biphenyl (PCB) Congener Analysis. Retrieved from [Link]
-
Eurachem. (2002). The Selection and use of Reference Materials. Retrieved from [Link]
-
Joshi, N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. Retrieved from [Link]
-
Eurachem. (n.d.). Guides. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved from [Link]
-
Larsen, B., & Falandysz, J. (1995). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL-8 AND 25 m HT-5). Taylor & Francis Online. Retrieved from [Link]
-
Berg, D. (2021, October 27). ISO 17034:2016 General requirements for the competence of reference material producers. Perry Johnson Laboratory Accreditation, Inc. Retrieved from [Link]
-
ResearchGate. (2018, February 8). (PDF) Certified Reference Materials a few guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
Eurachem. (n.d.). Guides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor. Retrieved from [Link]
-
A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. Retrieved from [Link]
-
SGS North America. (2020, March 16). Replacing Aroclor Methods with Congener-Based Approaches for PCBs. Retrieved from [Link]
-
Isospectra. (2025, December 21). ISO 17034: The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of PCB congeners that constitute the mixture used.... Retrieved from [Link]
-
ESSLAB. (n.d.). 2,3,3',5,6-Pentachlorobiphenyl. Retrieved from [Link]
-
ATP STAR Kota. (2016, September 24). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota [Video]. YouTube. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pcb 126. PubChem. Retrieved from [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2021, October 27). ISO 17034:2016 General Requirements for the Competence of Reference Material Producers [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pcb 101. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,3',5',6-Pentachlorobiphenyl. PubChem. Retrieved from [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. eurofinsus.com [eurofinsus.com]
- 3. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esslabshop.com [esslabshop.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pjlabs.com [pjlabs.com]
- 9. certbetter.com [certbetter.com]
- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Certified reference materials - Wikipedia [en.wikipedia.org]
- 15. epa.gov [epa.gov]
Methodological & Application
analytical methods for 2,3,3',5,6-Pentachlorobiphenyl detection
Application Note: Precision Quantitation of 2,3,3',5,6-Pentachlorobiphenyl (PCB 165) in Complex Biological and Environmental Matrices
Abstract
The precise detection of 2,3,3',5,6-Pentachlorobiphenyl (PCB 165) presents a unique analytical challenge due to its mono-ortho substitution pattern and potential for chromatographic co-elution with other pentachlorobiphenyls on standard non-polar phases. While not part of the "Dirty Dozen" WHO-12 dioxin-like PCBs, PCB 165 is a persistent organic pollutant (POP) often required for comprehensive congener profiling in drug development (toxicology studies) and environmental impact assessments. This guide outlines a high-integrity protocol utilizing EPA Method 1668C (HRGC-HRMS) as the definitive quantitation technique, with specific modifications to address the elution characteristics of PCB 165.
Introduction & Analytical Significance
PCB 165 is a pentachlorobiphenyl congener. Its structure features a single chlorine atom in the ortho position (2,3,3',5,6-substitution).
-
Toxicological Relevance: As a mono-ortho congener, PCB 165 exhibits weak affinity for the Aryl Hydrocarbon Receptor (AhR) compared to coplanar PCBs (e.g., PCB 126). However, its bioaccumulation potential in adipose tissue and serum makes it a critical marker in pharmacokinetic studies.
-
The Analytical Gap: Standard EPA 8082 (Aroclor) methods fail to resolve PCB 165 from co-eluting congeners like PCB 167 or PCB 132 on common 5% phenyl columns. Accurate data requires Isotope Dilution Mass Spectrometry (IDMS) and specific stationary phase selection.
Critical Challenges & Strategic Solutions
Challenge A: Chromatographic Co-elution
On standard DB-5ms or Rtx-5 columns (5% phenyl-methylpolysiloxane), PCB 165 elutes in a dense cluster of pentachlorobiphenyls. Co-elution leads to positive bias (overestimation) of concentration.
-
Solution: Utilization of a DB-XLB (eXtra Low Bleed) or HT-8 column. The DB-XLB phase is engineered with optimized polarity that significantly improves the resolution of PCB congeners, specifically separating PCB 165 from common interferences that plaque DB-5 analysis.
Challenge B: Trace Level Quantitation
In biological matrices (plasma, tissue), PCB 165 often exists at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) levels.
-
Solution: High-Resolution Mass Spectrometry (HRMS) at
10,000 resolution (10% valley) is non-negotiable for eliminating matrix interferences from lipids and other chlorinated hydrocarbons.
Method A: High-Resolution Isotope Dilution (The Gold Standard)
Based on EPA Method 1668C
This protocol is the definitive method for pharmacokinetic (PK) and forensic environmental analysis.
Internal Standard Selection
Accuracy in Method 1668C relies on Isotope Dilution .
-
Primary Internal Standard: If commercially available, use
-PCB 165 . -
Alternative (Standard Practice): If the specific labeled analog is unavailable, use
-PCB 118 or -PCB 105 . These are pentachlorobiphenyls with similar retention times. The Relative Response Factor (RRF) must be established against this surrogate.
Sample Preparation Workflow
The extraction efficiency is critical. For biological tissue, acid digestion or rigorous solvent extraction is required to release PCBs from the lipid matrix.
Figure 1: Analytical workflow for trace-level PCB 165 detection using Isotope Dilution.
HRGC-HRMS Instrument Parameters
| Parameter | Specification | Rationale |
| Instrument | Magnetic Sector HRMS (e.g., Thermo DFS, Waters AutoSpec) | Required for sensitivity < 1 pg/L. |
| Resolution | Separates PCBs from co-eluting organochlorine pesticides. | |
| Ionization | Electron Impact (EI) at 30-40 eV | Maximizes molecular ion ( |
| Column | DB-XLB (30m x 0.25mm x 0.25µm) | Superior resolution of PCB 165 compared to DB-5ms. |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) | Maintains stable retention times. |
| SIM Mode | Monitor m/z 323.8828 / 325.8804 (Native) | Monitors M+ and (M+2)+ ions for pentachlorobiphenyls. |
Method B: GC-ECD (Screening & Routine Analysis)
Based on EPA Method 8082A
For routine screening where ultra-trace sensitivity is not required, Gas Chromatography with Electron Capture Detection (GC-ECD) is cost-effective.
-
Limitation: ECD is non-specific. It detects electronegative groups (chlorine) but cannot distinguish PCB 165 from a co-eluting pesticide or another PCB congener with certainty.
-
Dual-Column Confirmation: You must run the sample on two columns of dissimilar polarity (e.g., DB-5ms and DB-1701) to confirm the presence of PCB 165.
Experimental Protocol: Sample Cleanup (The "Trustworthiness" Pillar)
Dirty samples destroy data quality. For PCB 165, lipid interference is the primary enemy.
Step-by-Step Acid Silica Cleanup:
-
Preparation: Activate Silica Gel (100-200 mesh) at 130°C for 16 hours.
-
Acidification: Mix silica with concentrated Sulfuric Acid (
) (40% by weight). This creates "Acid Silica." -
Column Packing: Pack a glass column with:
-
Top: 1g Sodium Sulfate (drying agent).
-
Middle: 5g Acid Silica (oxidizes lipids).
-
Bottom: Glass wool.
-
-
Elution: Load sample extract (in Hexane). Elute with 50 mL Hexane.
Decision Matrix: Column Selection
Choosing the right column is the difference between data and noise.
Figure 2: Decision matrix for selecting the appropriate chromatographic stationary phase.
Quality Assurance (QA/QC)
To ensure the protocol is self-validating, the following criteria must be met:
-
Ion Abundance Ratio: The ratio of the two monitored ions (m/z 323.88/325.88) must be within ±15% of the theoretical ratio (approx 1.55 for Pentachlorobiphenyls).
-
Signal-to-Noise:
10:1 for Limit of Quantitation (LOQ). -
Recovery: Internal standard recovery must be between 25% and 150%. Low recovery indicates extraction failure.
-
Method Blank: Must be < 1/3 the LOQ.
References
-
U.S. Environmental Protection Agency. (2010).[1][3] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. [Link][3]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[4] SW-846 Update IV. [Link]
-
Agilent Technologies. (2020). GC Column Selection Guide for Environmental Analysis.[Link]
-
Van den Berg, M., et al. (2006). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. [Link]
Sources
Application Note: High-Sensitivity Analysis of PCB 113 in Environmental Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of Polychlorinated Biphenyl (PCB) congener 113 (2,3,3',5',6-Pentachlorobiphenyl) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is tailored for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this specific congener in complex environmental samples. The protocol emphasizes the use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode to achieve high selectivity and low detection limits, critical for monitoring this persistent organic pollutant (POP).
Introduction: The Significance of PCB 113 Monitoring
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability and electrical insulating properties.[1] Although their production was banned in many countries in the 1970s, their persistence in the environment and tendency to bioaccumulate in the food chain continue to pose a significant risk to human health and ecosystems.[1] PCB 113, a pentachlorobiphenyl, is one of the 209 PCB congeners and its monitoring is crucial for assessing environmental contamination and human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) has become the gold standard for PCB analysis due to its high resolving power and sensitivity.[2] Recent advancements in triple quadrupole GC-MS/MS technology offer enhanced selectivity, making it a reliable tool for the analysis of PCBs in complex matrices. This application note provides a comprehensive guide to the analytical workflow for PCB 113, from sample preparation to data acquisition and analysis, with a focus on ensuring scientific integrity and generating trustworthy results.
Experimental Workflow Overview
The analytical workflow for PCB 113 is a multi-step process designed to ensure accurate and precise quantification. The key stages involve efficient extraction of the analyte from the sample matrix, cleanup to remove interfering substances, and subsequent analysis by GC-MS/MS. The use of an isotopically labeled internal standard is critical for accurate quantification by correcting for variations in extraction efficiency and instrument response.[3]
Caption: Experimental workflow for the analysis of PCB 113.
Detailed Protocols
Sample Preparation: A Critical Step for Accurate Results
The choice of sample preparation technique is highly dependent on the matrix being analyzed. The primary goal is to efficiently extract PCB 113 while minimizing the co-extraction of interfering compounds.[4] For solid matrices like soil and sediment, methods such as Soxhlet extraction, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE) are commonly employed.[5] For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[5]
Protocol: Soxhlet Extraction for Soil and Sediment Samples
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve to remove large debris. Homogenize the sample by grinding.
-
Internal Standard Spiking: Accurately weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble. Spike the sample with a known amount of a ¹³C-labeled PCB 113 internal standard. The use of a stable isotope-labeled internal standard is crucial as it closely mimics the behavior of the native analyte during extraction and analysis, thus providing accurate correction for any sample losses.[6][7][8]
-
Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent mixture, such as hexane/acetone (1:1, v/v), to the boiling flask. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour. The choice of solvent is critical for efficient extraction of lipophilic compounds like PCBs.
-
Concentration: After extraction, concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
Extract Cleanup: Removing Interferences for a Cleaner Signal
Crude extracts often contain co-extracted substances that can interfere with the GC-MS analysis, leading to inaccurate results. Therefore, a cleanup step is essential. Adsorption chromatography using materials like Florisil, silica gel, or alumina is commonly used to separate PCBs from interfering compounds.[4]
Protocol: Florisil Column Cleanup
-
Column Preparation: Prepare a chromatography column packed with activated Florisil. The amount of Florisil will depend on the expected level of contamination.
-
Elution: Apply the concentrated extract to the top of the Florisil column. Elute the PCBs with a non-polar solvent such as hexane. The more polar interfering compounds will be retained on the column.
-
Fraction Collection: Collect the eluate containing the PCBs.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS/MS Instrumentation and Parameters
The use of a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides a significant enhancement in selectivity and sensitivity compared to single quadrupole instruments.[1] This is particularly important for complex environmental matrices where co-eluting compounds can interfere with the target analyte.
Gas Chromatography (GC) Parameters
The chromatographic separation is a critical aspect of the analysis, aiming to resolve PCB 113 from other PCB congeners and matrix components. A DB-5ms column is a commonly used and effective choice for PCB analysis.[9]
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including PCBs.[9] |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity. |
| Injection Volume | 1 µL | A standard injection volume for this type of analysis. |
| Injector Temperature | 280 °C | Ensures efficient vaporization of the analytes. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for this column dimension and carrier gas. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 180 °C, Ramp: 5 °C/min to 280 °C (hold 5 min) | A typical temperature program for the separation of PCB congeners. The exact retention time of PCB 113 should be determined experimentally. |
Mass Spectrometry (MS) Parameters
The key to selective and sensitive detection of PCB 113 is the optimization of the MS/MS parameters, particularly the precursor and product ions for SRM. As a pentachlorobiphenyl, PCB 113 has a molecular weight of 326.43 g/mol . The isotopic pattern of chlorine atoms results in a characteristic cluster of molecular ions.
Rationale for SRM Transitions: For pentachlorobiphenyls, the molecular ion cluster is a prominent feature in the mass spectrum. The most abundant ions in this cluster are typically selected as precursor ions. Collision-induced dissociation (CID) of these precursor ions results in the loss of one or more chlorine atoms, producing characteristic product ions. Monitoring at least two SRM transitions for the native analyte and one for the internal standard provides a high degree of confidence in the identification and quantification.
| Parameter | Value |
| MS System | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperatures | 150 °C |
| Collision Gas | Nitrogen or Argon |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Proposed SRM Transitions for PCB 113:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| PCB 113 | 326 | 256 | 20 | Quantifier |
| PCB 113 | 326 | 221 | 35 | Qualifier |
| ¹³C-PCB 113 | 338 | 268 | 20 | Internal Standard |
Note: The optimal collision energies should be determined experimentally for the specific instrument being used.
Data Analysis and Quality Control
Accurate quantification is achieved by constructing a calibration curve using a series of standards containing known concentrations of PCB 113 and the ¹³C-labeled internal standard. The response ratio of the native analyte to the internal standard is plotted against the concentration ratio.
Key Quality Control Measures:
-
Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) of ≥ 0.995 should be used.
-
Method Blank: A method blank should be analyzed with each batch of samples to check for contamination.
-
Matrix Spike: A matrix spike sample should be analyzed to assess the method's performance in the specific sample matrix.
-
Ion Ratio Confirmation: The ratio of the quantifier to qualifier ion responses for detected analytes should be within a specified tolerance (e.g., ±20%) of the average ratio from the calibration standards.
Conclusion
The GC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of PCB 113 in environmental matrices. The combination of a selective sample preparation procedure and the high selectivity of SRM analysis on a triple quadrupole mass spectrometer allows for accurate and sensitive determination of this important environmental contaminant. Adherence to the described protocols and quality control measures will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
- Carballo, M., et al. (2008). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). Journal of Applied Microbiology, 104(5), 1335-1344.
-
Agilent Technologies. (2021). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]
-
DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. Retrieved from [Link]
- A Comparative Study of the Ionization Modes in GC–MS Multi-residue Method for the Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Crayfish. (2013). Food Analytical Methods, 6, 445–456.
-
ResearchGate. (n.d.). Retention times of PCBs for DB-5 MS fused silica capillary column and.... Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
Cromlab S.L. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times of PCBs for DB-5 MS fused silica capillary column and.... Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Piskorska-Pliszczynska, J., et al. (2019). QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk from Polish women. Environmental Science and Pollution Research, 26(27), 28249-28258.
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
- Nies, L., & Vogel, T. M. (1990). Identification of the Proton Source for the Microbial Reductive Dechlorination of 2,3,4,5,6-Pentachlorobiphenyl. Applied and Environmental Microbiology, 56(9), 2612-2617.
-
Phenomenex. (n.d.). Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. Retrieved from [Link]
- Hu, D., Martinez, A., & Hornbuckle, K. C. (2008). Retention indexes for temperature-programmed gas chromatography of polychlorinated biphenyls.
-
ResearchGate. (n.d.). Selected reaction monitoring (SRM) transitions of the target compounds.... Retrieved from [Link]
- Chang, C., et al. (2012). Detection and Correction of Interference in SRM Analysis. Procedia Engineering, 36, 13-20.
-
U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]
- Lehmler, H. J., et al. (2022). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. ChemRxiv.
-
Carl ROTH. (n.d.). PCB 113. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. isotope.com [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. shimadzu.com [shimadzu.com]
Application Note: Precision Extraction and Analysis of PCB 113 in Soil
This Application Note is designed for researchers and analytical chemists requiring a high-precision protocol for the isolation and quantification of PCB 113 (2,3,3',5'-Tetrachlorobiphenyl) in complex soil matrices. Unlike general Aroclor screening, congener-specific analysis requires rigorous cleanup to prevent co-elution and false positives from matrix interferences like elemental sulfur and humic acids.
Executive Summary & Chemical Profile
PCB 113 is a mono-ortho substituted congener with chlorine atoms at positions 2, 3, 3', and 5'. While less toxic than coplanar (non-ortho) PCBs, its specific quantification is critical for source apportionment and metabolic pathway studies.
Chemical Challenges in Soil:
-
Volatility: As a tetra-chlorinated biphenyl, PCB 113 has moderate volatility. Thermal drying of soil can result in analyte loss (up to 15-20%). Chemical drying is mandatory.
-
Matrix Interference: Soil extracts often contain elemental sulfur and organochlorine pesticides (OCPs) that co-elute with tetra-PCBs on standard 5% phenyl columns.
-
Elution Zone: PCB 113 elutes in the mid-range of the chromatogram, often near PCB 60 or PCB 141 depending on the stationary phase.
| Property | Value | Implication for Protocol |
| IUPAC Name | 2,3,3',5'-Tetrachlorobiphenyl | Target Analyte |
| Chlorination | Tetra (4 Cl) | Moderate Volatility; Do not evaporate to dryness. |
| Log Kow | ~5.7 - 6.1 | Lipophilic; Requires non-polar solvent extraction (Hexane/DCM). |
| Ortho-Substitution | Mono-ortho (Position 2) | "Dioxin-like" toxicity potential; requires separation from bulk Aroclors. |
Workflow Visualization
The following decision tree outlines the critical path for sample preparation, emphasizing the "Cleanup" phase which is the primary source of error in soil analysis.
Figure 1: Logical workflow for PCB 113 isolation. Note the mandatory sulfur cleanup check for soil matrices.
Detailed Protocols
Phase 1: Sample Pre-treatment (The "No-Heat" Rule)
Objective: Remove moisture without volatilizing PCB 113. Standard: EPA Method 3540C (Preparation) [1].
-
Homogenization: Decant excess water from the soil sample. Remove rocks/twigs. Mix thoroughly with a stainless steel spatula.
-
Chemical Drying:
-
Weigh 10–20 g of wet soil into a beaker.
-
Add anhydrous Sodium Sulfate (Na₂SO₄) in a 1:1 ratio (or until the sample is a free-flowing powder).
-
Why? Oven drying at 105°C causes significant loss of tetra-PCBs. Sodium sulfate chemically binds water, preserving the analyte.
-
Phase 2: Extraction (Soxhlet vs. PLE)
Recommendation: Use Soxhlet (EPA 3540C) for reference-grade accuracy or PLE (EPA 3545A) for throughput. Avoid Ultrasonic extraction (EPA 3550C) for PCB 113 due to inconsistent recovery rates in clay soils [2].
Protocol (Soxhlet):
-
Thimble Loading: Transfer the free-flowing soil/Na₂SO₄ mixture into a glass fiber thimble.
-
Surrogate Spiking: Add 1.0 mL of Surrogate Standard (e.g., PCB 209 or TCMX) directly onto the soil in the thimble. Do not spike into the solvent flask.
-
Solvent System: Add 300 mL of 1:1 Hexane:Acetone to the round-bottom flask.
-
Cycle Time: Reflux for 16–24 hours at 4–6 cycles per hour.
Phase 3: Cleanup Strategies (Critical for PCB 113)
Soil extracts are "dirty," containing sulfur (which mimics PCB signals on ECD) and lipids.
A. Sulfur Removal (EPA 3660B) - MANDATORY
Elemental sulfur elutes early in GC runs and can mask PCB 113.
-
Copper Activation: Wash fine copper powder with dilute nitric acid (to remove oxides), then water, then acetone, then hexane. The copper must be bright and shiny.[6][7]
-
Reaction: Add ~2g of activated copper to the sample extract. Shake vigorously for 1-2 minutes.
-
Validation: If the copper turns black (Copper Sulfide), sulfur is present. Transfer extract to a clean vial and repeat with fresh copper until the copper remains shiny [3].
B. Sulfuric Acid Cleanup (EPA 3665A)
-
Procedure: Add concentrated H₂SO₄ to the hexane extract (1:1 ratio). Shake carefully (venting pressure).
-
Separation: Centrifuge or let settle. The acid layer (bottom) will turn dark/brown as it oxidizes biologicals and humics.
-
Recovery: PCB 113 remains in the top Hexane layer. Transfer the hexane layer to a clean vial.
-
Note: This step destroys many pesticides (e.g., Dieldrin) but leaves PCBs intact.
-
Phase 4: Concentration & Solvent Exchange
-
Apparatus: Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator (TurboVap).
-
Keeper Solvent: Add 5 mL of Isooctane before the final evaporation.
-
Endpoint: Evaporate to exactly 1.0 mL or 10.0 mL. NEVER evaporate to dryness. Loss of PCB 113 becomes exponential once the solvent front disappears.
Analytical Configuration (GC-ECD)
Method: EPA 8082A [4].[8][9] Detector: Electron Capture Detector (ECD) - highly sensitive to electronegative Chlorine atoms.
| Parameter | Setting | Rationale |
| Column 1 (Primary) | Rtx-PCB or DB-XLB (30m x 0.25mm x 0.25µm) | Optimized for PCB congener separation; reduces co-elution of 113. |
| Column 2 (Confirm) | Rtx-1701 (30m x 0.25mm x 0.25µm) | Different polarity confirms identity; resolves 113 from interfering congeners. |
| Injection | Splitless, 250°C | Maximizes sensitivity for trace soil analysis. |
| Carrier Gas | Hydrogen or Helium | Hydrogen provides faster separation; Helium is standard. |
| Oven Program | 100°C (hold 1 min) -> 10°C/min to 160°C -> 2.5°C/min to 300°C | Slow ramp in the middle ensures separation of tetra-PCBs. |
Quantification:
-
Internal Standard: PCB 209 (Decachlorobiphenyl) - elutes last, no interference.
-
Calibration: 5-point curve (20, 50, 100, 250, 500 ng/mL) specifically for PCB 113. Do not rely on Aroclor pattern matching for single congener quantification.
Quality Control & Troubleshooting
-
Method Blank: Run sodium sulfate through the entire process. Acceptance: < 1/2 LOQ.
-
LCS (Lab Control Sample): Spike clean sand with PCB 113. Recovery: 70–130%.
-
Matrix Spike: Spike the actual soil sample. If recovery is low (<60%) but LCS is good, the soil has high adsorption (aging effect). Repeat extraction with PLE at higher temperature (100°C).
Common Failure Mode: "The Sulfur Mask"
-
Symptom:[1][3][6] Giant, broad peak at 4–8 minutes masking PCB 113.
-
Fix: The Copper cleanup was insufficient. Re-treat the extract with TBA Sulfite (Tetrabutylammonium sulfite) if copper fails [3].
References
-
US EPA. (2007). Method 3540C: Soxhlet Extraction. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).[9] Link
-
Sporring, S., et al. (2005).[10] Comprehensive comparison of classic Soxhlet extraction with... accelerated solvent extraction for the determination of polychlorinated biphenyls in soil. Journal of Chromatography A, 1090(1-2), 1-9.[10] Link
-
US EPA. (1996). Method 3660B: Sulfur Cleanup. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).[9] Link[11][12]
-
US EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).[9] Link[9]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Model 113B22 | PCB Piezotronics [pcb.com]
- 6. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 7. epa.gov [epa.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Analytical Method [keikaventures.com]
- 10. Comprehensive comparison of classic Soxhlet extraction with Soxtec extraction, ultrasonication extraction, supercritical fluid extraction, microwave assisted extraction and accelerated solvent extraction for the determination of polychlorinated biphenyls in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SW-846 Test Method 3660B: Sulfur Cleanup | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 12. U.S. Environmental Protection Agency (EPA) (1996) EPA Method 3660B Sulfur Cleanup. SW-846 Compendium. - References - Scientific Research Publishing [scirp.org]
Technical Application Note: PCB 113 (2,3,3',5',6-Pentachlorobiphenyl) in Environmental Forensics and Toxicology
Abstract
This application note details the technical framework for the extraction, quantification, and toxicological assessment of PCB 113 (2,3,3',5',6-Pentachlorobiphenyl) in environmental matrices. Unlike dioxin-like PCBs (DL-PCBs), PCB 113 is a di-ortho substituted congener, classifying it as non-dioxin-like (NDL). Its analysis is critical for comprehensive environmental forensics, source apportionment of Aroclor mixtures, and studying non-AhR mediated toxicity pathways (e.g., neurotoxicity). This guide aligns with EPA Method 1668C protocols, utilizing Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).
Part 1: Scientific Background & Relevance
Physicochemical Identity[1]
-
IUPAC Name: 2,3,3',5',6-Pentachlorobiphenyl
-
Structure: A biphenyl backbone with five chlorine atoms. The presence of chlorines at the 2 and 6 positions (ortho) on one ring and the lack of ortho-chlorines on the second ring (3',5') creates significant steric hindrance, preventing the coplanar conformation required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).
-
Classification: Pentachlorobiphenyl (PeCB); Di-ortho congener.
-
Toxicity Equivalency Factor (TEF): ~0 (NDL-PCB). Toxicity is mediated via ryanodine receptor (RyR) sensitization and cytochrome P450 (CYP2B/3A) induction, rather than the CYP1A pathway associated with dioxins.
Environmental Significance
PCB 113 is a component of historical industrial mixtures (e.g., Aroclor 1254 and 1260). Because it resists metabolic degradation (half-life estimated at 10–15 years in humans), it serves as a persistent marker for historical contamination. In environmental forensics, the ratio of PCB 113 to other congeners (e.g., PCB 153 or PCB 138) helps distinguish between original industrial sources and weathered environmental residues.
Part 2: Methodological Framework (EPA Method 1668C)
The gold standard for PCB 113 analysis is Isotope Dilution HRGC/HRMS . This method uses a
Workflow Visualization
The following diagram illustrates the critical path from sampling to instrumental analysis, emphasizing the removal of interferences (lipids, sulfur) that commonly hamper PeCB analysis.
Figure 1: Analytical workflow for PCB 113 extraction and quantification using Isotope Dilution.
Part 3: Detailed Experimental Protocol
Reagents and Standards
-
Native Standard: PCB 113 (2,3,3',5',6-PeCB) at 100 ng/mL in nonane.
-
Labeled Internal Standard:
C -PCB 113 (or C -PCB 105 if 113-specific label is unavailable). -
Cleanup Standard:
C -PCB 178 (added post-extraction to monitor cleanup efficiency). -
Injection Standard:
C -PCB 138 (added immediately prior to injection to calculate recovery).
Sample Preparation
A. Aqueous Samples (1 L)
-
Spiking: Add 2 ng of
C-PCB 113 to the sample bottle. Equilibrate for 1 hour. -
Extraction: Pass sample through a Solid Phase Extraction (SPE) disk (C18 or molecularly imprinted polymer). Elute with 10 mL dichloromethane (DCM).
-
Drying: Pass eluate through anhydrous sodium sulfate to remove residual water.
B. Solid/Tissue Samples (10 g)
-
Homogenization: Mix sample with anhydrous sodium sulfate until a free-flowing powder is formed.
-
Spiking: Add 2 ng of
C-PCB 113 directly to the solid matrix. -
Soxhlet Extraction: Extract with 300 mL toluene/DCM (1:1) for 16–24 hours.
Cleanup Procedures (Critical for PeCBs)
PCB 113 is lipophilic (log K
-
Acid Wash: Shake extract with concentrated sulfuric acid (
) until the acid layer is colorless. This degrades lipids but leaves PCB 113 intact. -
Silica Gel Column: Pack a glass column with activated silica. Load extract. Elute with hexane. PCB 113 elutes in the first non-polar fraction.
-
Sulfur Removal: If analyzing sediment, add activated copper granules to the extract to precipitate elemental sulfur (which interferes with PeCB mass signals).
Instrumental Analysis (HRGC/HRMS)
-
Instrument: High-Resolution Magnetic Sector MS (Resolution > 10,000).
-
Column: 60 m DB-5ms (5% phenyl polysilphenylene-siloxane).
-
Note: On a standard DB-5 column, PCB 113 elutes in the pentachlorobiphenyl window. Check for co-elution with PCB 90 or 101. If co-elution occurs, a secondary column (DB-17 or DB-XLB) may be required for confirmation.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
90°C (hold 1 min)
-
20°C/min to 180°C
-
2°C/min to 280°C (Critical ramp for congener separation)
-
Hold 5 min.
-
Mass Spectrometry Parameters (SIM Mode)
Monitor the two most abundant ions in the molecular cluster.
| Analyte | Primary Mass (m/z) | Secondary Mass (m/z) | Ratio Target |
| Native PCB 113 | 325.8804 | 327.8775 | 1.55 ± 15% |
| 337.9207 | 339.9177 | 1.55 ± 15% |
Part 4: Data Analysis & Quality Assurance
Identification Criteria
A peak is identified as PCB 113 only if:
-
Retention Time: Matches the
C-labeled standard within ±2 seconds. -
Signal-to-Noise: S/N > 2.5 for both quantitation ions.
-
Ion Ratio: The ratio of the primary to secondary mass falls within ±15% of the theoretical value (1.55 for PeCBs).
Quantification (Isotope Dilution)
Calculate concentration (
Where:
- = Area of native PCB 113 (sum of two ions).
-
= Area of
C-PCB 113. - = Concentration of internal standard added.
Toxicological Assessment
While PCB 113 has a TEF of 0, its concentration should be reported alongside DL-PCBs to assess total body burden. High levels of PCB 113 indicate exposure to lower-chlorinated Aroclors (like 1254) and potential risks of neurotoxicity or endocrine disruption (thyroid hormone displacement).
Part 5: References
-
United States Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. Link
-
World Health Organization (WHO). (2006). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223–241. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Link
-
Cambridge Isotope Laboratories. (2024). Environmental Contaminant Standards: PCB 113 and 13C-Analogs.Link
-
Ritter, R., et al. (2011). Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data.[1] Environmental Health Perspectives, 119(2), 225–231. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Analysis of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114)
Welcome to the technical support center for the analysis of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges encountered during the quantification of this specific non-dioxin-like PCB congener. Our goal is to equip you with the expertise and practical solutions necessary to ensure the accuracy and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of PCB-114, providing concise and scientifically grounded answers.
Q1: What is 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) and why is its analysis important?
2,3,3',5,6-Pentachlorobiphenyl, designated as PCB-114 according to IUPAC nomenclature, is a specific congener of polychlorinated biphenyls. While not classified as one of the highly toxic "dioxin-like" PCBs, the analysis of non-dioxin-like congeners like PCB-114 is crucial for comprehensive environmental monitoring, food safety assessment, and toxicological studies.[1][2][3] These congeners are prevalent in older electrical equipment and can persist in the environment, leading to bioaccumulation in the food chain.[1]
Q2: What are the primary analytical techniques for PCB-114 determination?
The most common and robust method for PCB-114 analysis is gas chromatography (GC) coupled with a sensitive detector.[4] High-resolution capillary columns are essential for separating the complex mixture of PCB congeners.[4] The two primary detector types used are:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs.[4]
-
Mass Spectrometry (MS): Offers greater selectivity and definitive identification of congeners.[4][5] For complex matrices and trace-level detection, gas chromatography-tandem mass spectrometry (GC-MS/MS) is increasingly employed for its enhanced selectivity and ability to minimize interferences.[6]
Q3: What makes the analysis of PCB-114 particularly challenging?
The analysis of PCB-114 presents several key challenges:
-
Co-elution: With 209 possible PCB congeners, chromatographic separation is complex.[7] PCB-114 is known to co-elute with other congeners, such as PCB-134, on certain GC columns, which can lead to inaccurate quantification.[8]
-
Matrix Interferences: Environmental and biological samples contain a multitude of compounds that can interfere with the analysis.[4][7] These matrix effects can suppress or enhance the analytical signal, leading to erroneous results.
-
Low Concentrations: PCB-114 is often present at trace levels in environmental samples, requiring highly sensitive instrumentation and meticulous sample preparation to achieve accurate quantification.[9]
Q4: How can I overcome the issue of co-elution in my PCB-114 analysis?
Addressing co-elution is critical for accurate results. Here are some effective strategies:
-
Use of a Second, Dissimilar GC Column: Confirmation of the analyte's identity and concentration on a second column with a different stationary phase is a common and effective approach.[7]
-
High-Resolution Mass Spectrometry (HRMS): This technique can differentiate between co-eluting compounds based on their exact mass-to-charge ratio.
-
GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography): This powerful technique offers significantly enhanced peak capacity, allowing for the separation of many co-eluting congeners.
Q5: What is the role of certified reference materials (CRMs) in PCB-114 analysis?
Certified reference materials are indispensable for ensuring the quality and validity of your analytical data. They are used for:
-
Method Validation: To demonstrate that your analytical method is accurate, precise, and fit for its intended purpose.
-
Instrument Calibration: To create accurate calibration curves for quantification.
-
Quality Control: To monitor the ongoing performance of your analytical system. Several vendors supply certified solutions of PCB-114.[10][11]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during PCB-114 analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Contaminated GC column.- Inappropriate injection temperature. | - Deactivate the inlet liner or use a liner with a different deactivation chemistry.- Bake out the GC column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column.- Optimize the injection temperature. |
| Inaccurate Quantification (High or Low Bias) | - Co-elution with another PCB congener or matrix interference.- Matrix effects (ion suppression or enhancement in MS).- Inaccurate calibration standards. | - Confirm the peak identity using a second GC column with a different stationary phase or by GC-MS.- Employ more rigorous sample cleanup procedures to remove interferences.[4][12]- Utilize isotope dilution mass spectrometry (IDMS) for the most accurate quantification, as it compensates for matrix effects.[13][14][15]- Verify the concentration and purity of your calibration standards. |
| Low Signal-to-Noise Ratio | - Insufficient sample cleanup.- Low injection volume or concentration.- Detector sensitivity is too low. | - Implement additional cleanup steps such as silica gel or alumina column chromatography.[12]- Concentrate the sample extract to a smaller volume.- If using GC-ECD, ensure the detector is clean and operating optimally. For GC-MS, optimize the ionization and detection parameters. |
| Contamination in Blank Samples | - Contaminated solvents, reagents, or glassware.- Carryover from a previous high-concentration sample. | - Use high-purity solvents and reagents specifically tested for PCB analysis.- Thoroughly clean all glassware with a rigorous washing protocol.[7]- Run solvent blanks between samples to check for and mitigate carryover. |
| Poor Reproducibility | - Inconsistent sample preparation.- Leaks in the GC system.- Fluctuations in instrument performance. | - Standardize the sample preparation procedure and ensure all steps are performed consistently.- Perform a leak check on the GC inlet and connections.- Run quality control samples regularly to monitor instrument performance. |
III. Experimental Protocols & Workflows
A. Sample Preparation and Cleanup Workflow
The following diagram illustrates a typical workflow for the extraction and cleanup of PCB-114 from a soil or sediment sample. The goal is to isolate the PCBs from the complex sample matrix and remove interfering compounds.
Caption: A generalized workflow for the extraction and cleanup of PCB-114 from solid matrices.
B. Detailed Protocol: Modified QuEChERS for Soil Samples
This protocol is adapted from a method demonstrated to be effective for the analysis of multiple PCB congeners, including PCB-114, in soil.[16]
1. Sample Extraction:
-
Weigh 5 grams of the homogenized soil sample into a 50 mL centrifuge tube.[5][16]
-
Add 10 mL of purified water to the tube, followed by a ceramic homogenizer.[5][16] Shake the tube by hand for a few seconds to hydrate the sample.[5][16]
-
Seal the tube and vortex for 3 minutes to ensure thorough extraction.[5][16]
-
Add appropriate salting-out agents (e.g., MgSO₄ and NaCl) to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at a sufficient speed (e.g., 5,000 rpm) for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE adsorbents.[16] A common mixture includes primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water.
-
Vortex the tube for 1 minute.
-
Centrifuge for 5 minutes at 5,000 rpm.
3. Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC analysis, such as hexane or isooctane.
-
Add an internal standard just prior to analysis to correct for variations in injection volume.
IV. Logical Troubleshooting Flowchart
This flowchart provides a step-by-step decision-making process for troubleshooting common analytical issues.
Caption: A decision tree for troubleshooting PCB-114 analysis.
V. References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Agilent Technologies. (2019, October 30). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
Agilent Technologies. (2016, May 23). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Retrieved from [Link]
-
Carey, M., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1). Retrieved from [Link]
-
CPAchem. (n.d.). PCB 114 CAS:74472-37-0. Retrieved from [Link]
-
European Union Reference Laboratory for Dioxins and PCBs in Feed and Food. (n.d.). ANALYTICAL REQUIREMENTS FOR DETERMINATION OF NON DIOXIN-LIKE PCBS IN FOOD (PCB # 28, 52, 101, 138, 153, 180). Retrieved from [Link]
-
ResearchGate. (n.d.). PCB 153 and PCB 114 (IUPAC names: 2,2′,4,4′,5,5′-Hexachlorobiphenyl and 2,3,4,4′,5-Pentachlorobiphenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL8 AND 25 m HT5). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dioxin20xx.org [dioxin20xx.org]
- 3. epa.gov [epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PCB 114 CAS:74472-37-0 [cpachem.com]
- 11. PCB 114 solution – CRM LABSTANDARD [crmlabstandard.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Enhancing Detection Limits for 2,3,3',5,6-Pentachlorobiphenyl (PCB-114)
Welcome to the technical support center dedicated to improving the detection limits for 2,3,3',5,6-Pentachlorobiphenyl (PCB-114). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level analysis of this specific dioxin-like PCB congener. As a Senior Application Scientist, I have curated this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments. Our focus is on robust, self-validating methodologies that ensure the highest level of data integrity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the analysis of PCB-114.
Q1: Why is achieving low detection limits for PCB-114 so critical and challenging?
A1: 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) is a dioxin-like PCB congener, meaning it exhibits toxicity mechanisms similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent congener.[1] Its toxicity necessitates monitoring at ultra-trace levels (parts-per-quadrillion to parts-per-trillion) in various matrices like environmental samples (water, soil, sediment) and biological tissues. The primary challenges in achieving low detection limits stem from its presence in complex mixtures of other PCB congeners, potential for co-elution with other compounds, and susceptibility to matrix interference, all of which can obscure the signal of interest.[1][2]
Q2: What are the primary analytical techniques recommended for trace-level detection of PCB-114?
A2: For ultra-trace quantification of PCB-114, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard, as outlined in methodologies like U.S. EPA Method 1668.[1][3] This technique offers exceptional selectivity and sensitivity. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also a powerful and increasingly utilized alternative that provides high selectivity and can effectively minimize matrix interference.[4]
Q3: What is isotope dilution and why is it essential for accurate quantification of PCB-114?
A3: Isotope dilution is a calibration technique that is indispensable for achieving the highest accuracy and precision in the analysis of PCBs.[5][6] It involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-PCB-114) at the beginning of the sample preparation process. This labeled internal standard behaves almost identically to the native PCB-114 throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, we can accurately quantify the concentration of native PCB-114, as this ratio remains constant even if there are analyte losses during sample processing.[6]
Q4: Can I use EPA Method 8082A for low-level PCB-114 analysis?
A4: While EPA Method 8082A is a widely used method for PCB analysis, it is generally not suitable for achieving the very low detection limits required for dioxin-like congeners such as PCB-114.[7] Method 8082A is designed for the quantification of PCBs as Aroclor mixtures or for a limited number of individual congeners at higher concentrations.[8] For the low part-per-trillion or part-per-quadrillion levels needed for risk assessment, a more sensitive and specific method like EPA Method 1668 is necessary.[7]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of PCB-114, presented in a question-and-answer format to directly address specific problems.
Guide 1: Sample Preparation and Extraction Issues
Problem: Low recovery of ¹³C₁₂-PCB-114 internal standard.
-
Question: My recovery for the ¹³C₁₂-PCB-114 internal standard is consistently below the acceptance criteria (typically 40-130%). What could be the cause and how can I fix it?
-
Causality and Solution:
-
Incomplete Extraction: The extraction solvent and technique may not be efficiently removing PCB-114 from the sample matrix. For solid samples like sediment or tissue, ensure the sample is thoroughly homogenized and mixed with a drying agent like anhydrous sodium sulfate before extraction.[9] For Soxhlet extraction, ensure a sufficient number of cycles (typically 16-24 hours).[9] For Accelerated Solvent Extraction (ASE), optimize the temperature, pressure, and solvent composition.
-
Analyte Loss During Solvent Evaporation: Significant loss of the relatively volatile pentachlorobiphenyls can occur during the concentration of the extract.
-
Solution: Use a gentle stream of nitrogen for final concentration and avoid evaporating the sample to complete dryness. The addition of a high-boiling point "keeper" solvent, such as nonane or isooctane, can help to minimize the loss of more volatile analytes.
-
-
Adsorption to Glassware: Active sites on glassware can lead to the irreversible adsorption of trace amounts of PCBs.
-
Solution: Ensure all glassware is meticulously cleaned. Silanizing the glassware can also help to reduce active sites.
-
-
Workflow for Optimizing Extraction and Minimizing Analyte Loss
Caption: Workflow for sample preparation and extraction to improve internal standard recovery.
Guide 2: Chromatographic and Detection Issues
Problem: Poor chromatographic peak shape for PCB-114 (e.g., tailing or fronting).
-
Question: The peak for PCB-114 in my chromatogram is showing significant tailing, which is affecting my integration and quantification. What are the likely causes and solutions?
-
Causality and Solution:
-
Active Sites in the GC System: Active sites in the injection port liner, the front of the GC column, or the column itself can cause peak tailing for polarizable analytes like PCBs.
-
Solution:
-
Injector Maintenance: Regularly replace the injection port liner and septum. Using a deactivated liner is crucial.
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim a small portion (10-20 cm) from the front of the column.
-
-
-
Column Overload: Injecting too much analyte onto the column can lead to peak fronting.
-
Solution: Dilute the sample extract and re-inject.
-
-
Inappropriate GC Column: The choice of GC column is critical for good peak shape and resolution.
-
Solution: A non-polar or semi-polar column, such as a DB-5ms or equivalent, is typically recommended for PCB analysis.[10]
-
-
Problem: Suspected co-elution of PCB-114 with another compound.
-
Question: I suspect that another PCB congener or an interfering compound is co-eluting with PCB-114, which would lead to an overestimation of its concentration. How can I confirm and resolve this?
-
Causality and Solution:
-
Insufficient Chromatographic Resolution: The GC conditions or the column itself may not be providing enough separation power.
-
Solution:
-
Modify GC Temperature Program: Decrease the temperature ramp rate to improve separation.
-
Change GC Column: Using a column with a different stationary phase chemistry can alter the elution order of congeners. For example, a more polar column can provide different selectivity.[10] A longer column can also increase resolution.
-
HRGC/HRMS or GC-MS/MS: These techniques provide an additional layer of selectivity. By monitoring specific ion transitions for PCB-114, you can often distinguish it from co-eluting interferences, even if they are not chromatographically separated.
-
-
-
Workflow for Troubleshooting Co-elution
Caption: A logical workflow for identifying and resolving co-elution issues.
Guide 3: Matrix Interference
Problem: Signal suppression or enhancement for PCB-114 in complex matrices.
-
Question: When analyzing biological samples (e.g., fish tissue), I am observing significant matrix effects, leading to inconsistent quantification of PCB-114. How can I mitigate this?
-
Causality and Solution:
-
Co-extracted Matrix Components: Complex matrices like fish tissue contain lipids and other organic matter that can be co-extracted with the PCBs. These components can interfere with the ionization process in the mass spectrometer source, leading to signal suppression or enhancement.
-
Solution:
-
Enhanced Cleanup: A multi-step cleanup procedure is often necessary for complex matrices. This can include:
-
Matrix-Matched Standards: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.[13][14][15][16][17]
-
Isotope Dilution: As mentioned earlier, isotope dilution is the most effective way to correct for matrix effects, as the labeled internal standard is affected in the same way as the native analyte.
-
-
-
Table 1: Comparison of Cleanup Techniques for PCB Analysis
| Cleanup Technique | Principle of Separation | Target Interferences | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) | Size exclusion | High molecular weight compounds (e.g., lipids, polymers) | Effective for removing bulk lipid content | Can be time-consuming and require specialized equipment |
| Silica Gel Chromatography | Adsorption based on polarity | Polar interfering compounds | Good for removing a wide range of polar interferences | May require optimization of solvent systems |
| Alumina Chromatography | Adsorption based on polarity (more basic than silica) | Can be used for fractionation and removal of certain interferences | Offers different selectivity compared to silica gel | Activity of alumina needs to be carefully controlled |
| Florisil Chromatography | Adsorption based on polarity | A wide range of polar interferences | Widely used and effective for many applications | Can have batch-to-batch variability |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Soxhlet Extraction and Cleanup for Sediment Samples
This protocol is a general guideline and may need to be optimized for your specific sample matrix and analytical instrumentation.
-
Sample Preparation:
-
Homogenize the wet sediment sample.
-
Weigh approximately 10-20 g of the homogenized sediment into a beaker.
-
Add an equal amount of anhydrous sodium sulfate and mix thoroughly with a spatula until the sample is a free-flowing powder.
-
Accurately spike the sample with a known amount of ¹³C₁₂-labeled PCB internal standard solution (including ¹³C₁₂-PCB-114).
-
Transfer the dried, spiked sample into a cellulose extraction thimble.
-
-
Soxhlet Extraction:
-
Extract Concentration:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
-
Transfer the concentrated extract to a smaller vial and further concentrate to approximately 1 mL under a gentle stream of nitrogen. Add a keeper solvent before the final concentration step.
-
-
Silica Gel/Alumina Cleanup:
-
Prepare a chromatography column by packing it with activated silica gel and/or alumina. A common configuration is a layered column with alumina on the bottom and silica gel on top.
-
Pre-elute the column with the initial elution solvent (e.g., hexane).
-
Carefully load the concentrated extract onto the top of the column.
-
Elute the column with a non-polar solvent (e.g., hexane) to collect the PCB fraction. More polar interfering compounds will be retained on the column.
-
Collect the eluate containing the PCBs.
-
Concentrate the cleaned extract to a final volume of 100-200 µL for instrumental analysis.
-
Protocol 2: HRGC/HRMS Analysis of PCB-114
This is a representative protocol; specific parameters will need to be optimized for your instrument.
-
Instrumentation:
-
High-Resolution Gas Chromatograph (HRGC) coupled to a High-Resolution Mass Spectrometer (HRMS).
-
GC Column: DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector: Splitless, 280 °C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 min.
-
-
-
HRMS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Resolution: >10,000 (10% valley).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for PCB-114 (C₁₂H₅Cl₅):
-
Native PCB-114: m/z 325.8804 (quantification), m/z 327.8775 (confirmation).
-
¹³C₁₂-PCB-114: m/z 337.9206 (quantification).
-
-
-
Calibration and Quantification:
-
Prepare a multi-point calibration curve using standards containing known concentrations of native and ¹³C₁₂-labeled PCB congeners, including PCB-114.
-
The calibration curve should cover the expected concentration range of the samples.
-
Quantify PCB-114 using the isotope dilution method by calculating the response factor relative to its ¹³C₁₂-labeled analog.
-
References
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
Camlab. (n.d.). How do I set up Soxhlet extraction apparatus? Retrieved from [Link]
-
Hielscher Ultrasonics. (2023, October 24). A Tutorial About Setup, Function & Applications #soxhlet #extraction [Video]. YouTube. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3630C: Silica Gel Cleanup. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. Retrieved from [Link]
-
California State Water Resources Control Board. (n.d.). A.3 Silica Gel Cleanup (SGC). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Axys Analytical Services Ltd. (n.d.). IMPROVED PCB CONGENERS SPECIFIC ANALYSIS BY HRGC-HRMS. Retrieved from [Link]
-
Washington State Department of Ecology. (2012). Analysis of Fish Tissue from Long Lake (Spokane River) for PCBs and Selected Metals. Retrieved from [Link]
-
Yesildagli, B. (2018, February 12). What is the reason of loss in volume reduction before GC analysis, nitrogen stream or rotary? ResearchGate. Retrieved from [Link]
-
Bishop, D. P., et al. (2023). Preparation of matrix-matched standards for the analysis of teeth via laser ablation-inductively coupled plasma-mass spectrometry. Analytical Methods, 15(4), 456-464. [Link]
-
Herkert, N. J., et al. (2021). Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples. Environmental Science & Technology, 55(15), 10453-10463. [Link]
-
Takasuga, T., et al. (2006). Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1107(1-2), 231-245. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
National Measurement Laboratory. (2003). Preparation of Calibration Curves: A Guide to Best Practice. LGC. Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
-
GERSTEL. (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]
-
Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]
- Larsen, G. & Larsen, B. (1992). SEPARATION OF TOXIC CONGENERS FROM PCB MIXTURES ON TWO SERIES COUPLED NARROW-BORE COLUMNS. Chemosphere, 25, 953-964.
-
New Jersey Department of Environmental Protection. (n.d.). DELAWARE RIVER ESTUARY STAGE 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. Retrieved from [Link]
-
Restek. (2019). A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC‑MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Washington State Department of Ecology. (2017). Evaluation of Low-Level Field Sampling Methods for PCBs and PBDEs in Surface Waters. Retrieved from [Link]
-
National Research Council. (2001). A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. [Link]
- Shariati-Feizabadi, Y., Yamini, Y., & Bahramifar, N. (2007). The Comparison of Silica Gel-Alumina Sorbents for Separation of PAHs and PCBs. Iranian Journal of Chemistry and Chemical Engineering, 26(2), 27-34.
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
- Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America, 33(6), 392-397.
-
Lim, M. C. H., et al. (2024). Feasibility of Matrix-Matched Material for Determining Elements in Rice Flour by SN-ICP-MS and LA-ICP-MS. Applied Sciences, 14(11), 4586. [Link]
-
Munschy, C., et al. (2021). Data analysis strategies for the characterization of chemical contaminant mixtures. Fish as a case study. TrAC Trends in Analytical Chemistry, 138, 116239. [Link]
-
SCION Instruments. (2023). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. Retrieved from [Link]
-
Reddit. (2022). ICP-MS internal standard issues. r/massspectrometry. Retrieved from [Link]
-
Bishop, D. P., et al. (2023). Preparation of matrix-matched standards for the analysis of teeth via laser ablation-inductively coupled plasma-mass spectrometry. Analytical Methods, 15(4), 456-464. [Link]
-
U.S. Environmental Protection Agency. (n.d.). calibration curves: program use/needs final. Retrieved from [Link]
-
Megginson, C., et al. (2004). Concentrations of dioxin-like PCB congeners in unweathered Aroclors by HRGC/HRMS using EPA method 1668A. Chemosphere, 57(5), 377-389. [Link]
-
Santerre, C. R., et al. (n.d.). Measuring PCBs in Fish Tissue Using Solid Phase Microextraction (SPME). Purdue University. Retrieved from [Link]
-
Bay Area Clean Water Agencies. (2013). POTW PCBs Sampling, Analysis & Reporting Protocols Using EPA Method 1668C. Retrieved from [Link]
-
Hovander, L., et al. (2000). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 745(1), 147-153. [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
ALLPCB. (2025, December 12). Troubleshooting PCB Inner Layer Defects: A Practical Guide for Manufacturers. Retrieved from [Link]
-
U.S. Geological Survey. (1995). Sediment Extraction SOP. Retrieved from [Link]
-
OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Appendix 3 - Evaluation of Fish Tissue PCB Concentrations. Retrieved from [Link]
-
Georgia Department of Natural Resources. (2021). Method SW846-8082. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. semspub.epa.gov [semspub.epa.gov]
- 10. agilent.com [agilent.com]
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- 12. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Feasibility of Matrix-Matched Material for Determining Elements in Rice Flour by SN-ICP-MS and LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of matrix-matched standards for the analysis of teeth via laser ablation-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 18. camlab.co.uk [camlab.co.uk]
Technical Support Center: Cleanup Procedures for 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) Extracts
Welcome to the technical support center for the analysis of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) and other polychlorinated biphenyls. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the cleanup of PCB extracts. As Senior Application Scientists, we have compiled this information to ensure your experimental success through scientifically sound and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is a cleanup step necessary for my PCB-114 extract?
A cleanup step is crucial to remove co-extracted substances from the sample matrix that can interfere with the accurate detection and quantification of PCB-114.[1] These interferences can mask the analyte peak in your chromatogram, cause signal suppression or enhancement, and contaminate your analytical instrumentation, leading to costly downtime and maintenance.[2] Common interferences include lipids (in fatty tissues), humic acids (in soil and sediment), sulfur compounds, and other chlorinated compounds like pesticides.[2][3]
Q2: I have a high-fat sample (e.g., fish tissue, adipose tissue). Which cleanup method is most effective for removing lipids?
For samples with high lipid content, Gel Permeation Chromatography (GPC) is a highly effective method.[2] GPC is a size-exclusion chromatography technique that separates molecules based on their size.[4] Lipids are large molecules and will elute from the GPC column before the smaller PCB molecules, allowing for their effective removal.[2][4] EPA Method 3640A provides a standard protocol for GPC cleanup.[5]
Q3: My sample is from an industrial site and may contain a complex mixture of chlorinated hydrocarbons. How can I isolate the PCBs?
For complex mixtures, a multi-step cleanup approach is often necessary. A common and effective strategy involves using a combination of different adsorbent materials with varying polarities. For instance, you could use a Florisil column followed by a silica gel column. Florisil, a magnesium silicate, is effective at removing many polar interferences and some chlorinated pesticides.[6][7][8] Silica gel can then be used to further fractionate the extract, separating PCBs from other less polar interferences.[9][10] EPA Method 3620C provides guidance on Florisil cleanup, while Method 3630C details silica gel cleanup procedures.[6][10]
Q4: After cleanup, my recoveries for PCB-114 are consistently low. What could be the cause?
Low recovery can stem from several factors:
-
Inappropriate solvent choice: Ensure the elution solvent is strong enough to quantitatively elute PCB-114 from the cleanup column. Hexane is a common solvent for eluting PCBs from silica gel and Florisil columns.[11]
-
Improper column packing: Channeling in the chromatography column can lead to poor separation and loss of analyte. Ensure the column is packed uniformly.
-
Co-elution with discarded fractions: The analyte of interest might be eluting in a fraction that is being discarded. It is crucial to calibrate your cleanup method with standards to determine the precise elution profile of PCB-114.
-
Adsorption to glassware: PCBs can adsorb to glass surfaces. Silanizing glassware can help minimize this issue.
-
Evaporative losses: During solvent evaporation steps, ensure the temperature is not too high, as PCBs are semi-volatile.[1]
Q5: Can I use a single cleanup method for all my different sample matrices?
While it would be convenient, a one-size-fits-all approach is generally not recommended. The optimal cleanup procedure is highly dependent on the sample matrix and the nature of the interferences present. For example, a simple silica gel cleanup might be sufficient for a relatively clean water sample, whereas a complex soil or tissue sample may require a multi-step cleanup involving GPC and/or multiple adsorption chromatography steps.[1]
Troubleshooting Guides
Issue 1: High, Noisy Baseline in the Final Chromatogram
Possible Cause: Incomplete removal of co-extractive interferences. Even after a cleanup step, residual matrix components can bleed from the GC column, causing a high and noisy baseline.
Solution:
-
Assess the Efficacy of Your Current Cleanup: Review your current cleanup protocol. If you are using a single-step cleanup, consider adding a second, orthogonal cleanup step. For example, if you are using Florisil, consider adding a subsequent silica gel or alumina column cleanup.[11]
-
Implement a More Rigorous Method: For particularly "dirty" samples, consider more aggressive cleanup techniques. Sulfuric acid/potassium permanganate cleanup (EPA Method 3665) is very effective at destroying organic interferences but will also destroy some target analytes, so it must be used with caution and validated for your specific PCB congeners.[3][12]
-
Check for Contamination: Ensure all solvents, reagents, and glassware are free from contamination.[12] Run a method blank to rule out systemic contamination.
Issue 2: Co-elution of Interfering Peaks with PCB-114
Possible Cause: The cleanup method is not adequately separating the analyte of interest from structurally similar interfering compounds, such as other PCB congeners or certain pesticides.
Solution:
-
Optimize Your Adsorption Chromatography: The separation on silica gel or Florisil can be fine-tuned by adjusting the activity of the adsorbent (by adding a specific percentage of water) and by using a gradient of solvents with increasing polarity for elution.[10] This can improve the resolution between closely eluting compounds.
-
Fractionation: A key advantage of adsorption chromatography is the ability to fractionate the eluate. By collecting multiple fractions and analyzing them separately, you can often isolate the PCB fraction from the interfering compounds. This requires careful calibration with standards to determine the elution window of PCB-114.
-
Consider Carbon Chromatography: For separating planar molecules like non-ortho PCBs from other PCBs, activated carbon chromatography can be employed.[1]
Issue 3: Elemental Sulfur Interference in Sediment and Sludge Samples
Possible Cause: Elemental sulfur is a common co-extractive in anaerobic sediments and sludges and can interfere with the analysis of PCBs, particularly when using an electron capture detector (ECD).
Solution:
-
Activated Copper Treatment: The most common method for removing elemental sulfur is to pass the extract through a column of activated copper powder or granules. The copper reacts with the sulfur to form copper sulfide, which is insoluble in the extraction solvent.[3] This can be done before or after the primary cleanup step.
-
Tetrabutylammonium (TBA) Sulfite Method: An alternative is to react the extract with TBA sulfite, which converts the elemental sulfur to thiosulfate, which can then be removed.[11]
Experimental Protocols
Protocol 1: Silica Gel Column Cleanup (Based on EPA Method 3630C)
This protocol is suitable for separating PCBs from polar, non-hydrocarbon interferences.[9]
-
Preparation of Silica Gel: Activate silica gel by heating at 130-160°C for at least 16 hours. Allow to cool in a desiccator. To deactivate, add a specific amount of high-purity water (e.g., 3% by weight) and mix well. Allow to equilibrate for several hours.
-
Column Packing: Place a small plug of glass wool at the bottom of a chromatography column. Add 10 g of the prepared silica gel to the column. Tap the column gently to settle the packing. Top with 1-2 cm of anhydrous sodium sulfate to protect the silica gel surface.
-
Pre-elution: Pre-rinse the column with 40-50 mL of hexane. Allow the solvent to drain to the top of the sodium sulfate layer. Discard this solvent.
-
Sample Loading: Quantitatively transfer the sample extract (typically in 1-2 mL of hexane) onto the column.
-
Elution: Elute the column with an appropriate volume of hexane (e.g., 50 mL).[11] This fraction will contain the PCBs. Collect the eluate in a clean collection flask. The elution solvent and volume should be optimized based on calibration experiments with PCB-114 standards.
-
Concentration: Concentrate the collected fraction to the desired final volume for analysis using a gentle stream of nitrogen or a rotary evaporator.
Protocol 2: Florisil Column Cleanup (Based on EPA Method 3620C)
Florisil is a magnesium silicate used to remove polar interferences.[6][7] It is particularly useful for cleaning up extracts containing organochlorine pesticides.
-
Preparation of Florisil: Activate Florisil by heating at 130°C for at least 16 hours. Allow to cool in a desiccator. Deactivation can be performed by adding a specific amount of water if necessary.
-
Column Packing: Similar to the silica gel column, pack a chromatography column with 22 g of prepared Florisil topped with anhydrous sodium sulfate.[11]
-
Pre-elution: Pre-rinse the column with the initial elution solvent.
-
Sample Loading: Load the concentrated sample extract onto the column.
-
Elution: Elute the PCBs using a non-polar solvent or a solvent mixture of low polarity. A common eluent is a mixture of hexane and a small percentage of ethyl ether (e.g., 94:6 hexane:ethyl ether).[11] Collect the eluate.
-
Concentration: Concentrate the collected fraction to the appropriate volume for instrumental analysis.
Data Presentation
Table 1: Comparison of Common Cleanup Sorbents for PCB Analysis
| Sorbent | Principle of Separation | Primary Application | Common Interferences Removed | EPA Method |
| Silica Gel | Adsorption (Polarity) | General cleanup, separation of PCBs from more polar compounds. | Polar lipids, pigments, some pesticides. | 3630C[9][10] |
| Florisil | Adsorption (Polarity) | Cleanup of pesticides and other chlorinated hydrocarbons. | Polar lipids, many pesticides, polar organic compounds. | 3620C[6] |
| Alumina | Adsorption (Polarity) | Fractionation of PCBs from aromatic compounds. | Aromatic hydrocarbons, some pesticides. | - |
| Bio-Beads S-X3 (GPC) | Size Exclusion | High molecular weight matrix removal. | Lipids, proteins, polymers, humic acids. | 3640A[5] |
| Activated Carbon | Adsorption (Planarity) | Separation of planar PCBs (non-ortho) from non-planar PCBs. | Non-planar PCBs and other non-planar compounds. | - |
Visualizations
Cleanup Workflow for PCB-114 Extracts
Caption: General experimental workflow for the cleanup of PCB-114 extracts.
Decision Tree for Cleanup Method Selection
Caption: Decision tree for selecting an appropriate cleanup method.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. Retrieved February 7, 2026, from [Link]
-
Manko, Gold, Katcher & Fox LLP. (2022, January 14). EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements. Manko, Gold, Katcher & Fox LLP. Retrieved February 7, 2026, from [Link]
-
Interstate Technology & Regulatory Council. (n.d.). A.3 Silica Gel Cleanup (SGC). ITRC. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 19). Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups. EPA. Retrieved February 7, 2026, from [Link]
-
Gilson, Inc. (n.d.). Automated Gel Permeation Chromatography (GPC) Clean-up of Soil Extracts Prior to Analysis for Semivolatile Organic Compounds. Gilson. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2',3,3',4-Pentachlorobiphenyl. PubChem. Retrieved February 7, 2026, from [Link]
-
Federal Register. (2021, October 22). Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. Federal Register. Retrieved February 7, 2026, from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2022, February 3). Polychlorinated Biphenyls (PCBs) in Water - PBM. Gov.bc.ca. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved February 7, 2026, from [Link]
-
Bandh, C., et al. (n.d.). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. PMC. Retrieved February 7, 2026, from [Link]
-
Gilson, Inc. (n.d.). Evaluation of Several Columns and Solvents for Post-Extraction Gel Permeation Chromatography (GPC) Clean-up of Fish Tissue Prior to PCB Analysis. Gilson. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3630C: Silica Gel Cleanup. EPA. Retrieved February 7, 2026, from [Link]
-
SciSpace. (n.d.). Optimizing Solvent Extraction of PCBs from Soil. SciSpace. Retrieved February 7, 2026, from [Link]
-
Waters. (n.d.). Certified Sep-Pak Florisil for Sample Cleanup Organochlorine Pesticides and PCBs. Waters. Retrieved February 7, 2026, from [Link]
-
Wisconsin Department of Natural Resources. (n.d.). CLEANUP FOR PCB ANALYSIS. Wisconsin DNR. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3640A. EPA. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, March 26). Fact Sheet: Extraction and Determinative Methods. EPA. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3620C: Florisil Cleanup. EPA. Retrieved February 7, 2026, from [Link]
-
Chromatography Online. (2010, February 1). The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. Chromatography Online. Retrieved February 7, 2026, from [Link]
-
Biotage. (2023, February 7). Why and when is florisil cleanup necessary with sample extracts?. Biotage. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). A one-step extraction/clean-up method for determination of PCBs, PBDEs and HBCDs in environmental solid matrices. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Millennium Circuits Limited. (2024, December 3). PCB Issue Guide: PCB Failure Analysis and Common Issues. Millennium Circuits Limited. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Base Metals Extraction from Printed Circuit Boards by Pressure Acid Leaching. MDPI. Retrieved February 7, 2026, from [Link]
-
Sierra Circuits. (n.d.). 9 Factors that Lead to Signal Integrity Issues in a PCB. Sierra Circuits. Retrieved February 7, 2026, from [Link]
-
Gilson, Inc. (n.d.). A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). Gilson. Retrieved February 7, 2026, from [Link]
-
PCBCart. (n.d.). How to Defeat Interference in PCB Design. PCBCart. Retrieved February 7, 2026, from [Link]
-
FR4 Material. (n.d.). Analysis of Disturbance Factors in Design of Printed Circuit Board (PCB). FR4 Material. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pcb 126. PubChem. Retrieved February 7, 2026, from [Link]
-
AdvancedPCB. (2024, July 25). Managing Electromagnetic Interference in PCB Design. AdvancedPCB. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pcb 101. PubChem. Retrieved February 7, 2026, from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. gilsonhk.com [gilsonhk.com]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. gilson.com [gilson.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. biotage.com [biotage.com]
- 8. unitedchem.com [unitedchem.com]
- 9. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 10. epa.gov [epa.gov]
- 11. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: Trace Analysis Support Hub
Topic: Resolving Interferences from Organochlorine Compounds
Welcome to the Trace Analysis Support Hub. This guide is designed for analytical chemists and researchers facing signal integrity issues in the analysis of Organochlorine Pesticides (OCPs) and Polychlorinated Biphenyls (PCBs). Interferences in this class of compounds are notoriously difficult due to their similar chemical stability, hydrophobicity, and response to Electron Capture Detectors (ECD).
Module 1: Chromatographic Co-elution & "Ghost Peaks"
Symptom: You observe merged peaks, shoulder peaks, or "ghost" signals that do not match the retention time (RT) of your standards, or you suspect a positive hit is actually a co-eluting non-target organochlorine.
Technical Insight: Organochlorine compounds (OCs) share similar boiling points and polarities. In Gas Chromatography (GC), a single column (e.g., 5% phenyl methyl siloxane) is insufficient for positive identification because multiple OCs can elute simultaneously. Furthermore, ECD is non-selective; it responds to any electronegative atom (halogens), meaning a PCB congener can easily mimic a pesticide.
Troubleshooting Protocol: Dual-Column Confirmation
-
Step 1: Run the sample on your primary column (e.g., DB-5 or equivalent non-polar phase).
-
Step 2: If a hit is detected, re-inject the sample onto a confirmatory column with a dissimilar stationary phase (e.g., DB-1701 or DB-XLB, which are more polar).
-
Step 3: Compare Retention Times. A true positive must elute at the correct RT on both columns.
-
Step 4: Calculate the percent difference. If the concentration calculated from Column A differs from Column B by >40%, interference is confirmed.
Visualization: Decision Logic for Co-elution
Caption: Workflow for validating organochlorine hits using dual-column confirmation (EPA Method 8081B).
Module 2: The PCB vs. Pesticide Conflict (Chemical Masking)
Symptom: High background or unidentifiable peaks in the pesticide window. The Issue: PCBs are often present at concentrations orders of magnitude higher than pesticides. A multi-component PCB mixture (Aroclor) produces a "fingerprint" of 14+ peaks that can completely mask single-component pesticides like Dieldrin or DDT.
Troubleshooting Protocol: Fractionation Cleanup You cannot rely on simple extraction. You must physically separate the PCBs from the Pesticides before injection.
Method A: Florisil Fractionation (EPA Method 3620C) Florisil (magnesium silicate) separates compounds based on polarity.
-
Activation: Heat Florisil at 130°C overnight.
-
Loading: Load extract onto the column.
-
Elution 1 (6% Ethyl Ether/Petroleum Ether): Elutes PCBs, Aldrin, Heptachlor, and DDE.
-
Elution 2 (15% Ethyl Ether/Petroleum Ether): Elutes most other Organochlorine Pesticides (Endrin, Dieldrin).
-
Elution 3 (50% Ethyl Ether/Petroleum Ether): Elutes polar pesticides (Endosulfan II).
Method B: Sulfuric Acid Cleanup (EPA Method 3665A) – WARNING
-
Use Case: Only when analyzing for PCBs .
-
Mechanism: Concentrated H₂SO₄ destroys most organochlorine pesticides (Dieldrin, Endrin) but leaves the chemically stable PCB structure intact.
-
Action: If your specific target is PCBs and pesticides are the interference, wash the extract with H₂SO₄ to destroy the pesticides. Do not use this if your target is pesticides.
Data Summary: Cleanup Efficiency
| Cleanup Method | Target Removed | Analytes Preserved | EPA Method Ref |
| Sulfur (Copper/TBA) | Elemental Sulfur | All OCs & PCBs | 3660B |
| Sulfuric Acid | Most Pesticides, Lipids | PCBs, Toxaphene, Chlordane | 3665A |
| Florisil | Polar Matrix, Phthalates | Fractionates PCBs from OCPs | 3620C |
| GPC | Lipids, Proteins, Polymers | All OCs & PCBs | 3640A |
Module 3: System Suitability & Inlet Breakdown
Symptom: Low response for Endrin/DDT and appearance of breakdown products (Endrin Aldehyde, DDD, DDE).[1][2][3] The Issue: This is not a sample interference but a "system interference." Dirty GC inlets with active sites (glass wool, septa particles) catalytically degrade thermally labile OCs.
Self-Validating System Check: Before running samples, inject a "breakdown check standard" containing only Endrin and 4,4'-DDT.
-
Calculate Breakdown %:
-
Acceptance Criteria:
-
Fix: If failed, trim the column (10-20cm) and replace the inlet liner. Deactivated liners are mandatory.
Module 4: Mass Spectrometry (MS) Verification
Symptom: ECD shows a peak, but you suspect a false positive from a non-target halogenated compound. The Solution: Transition from ECD to MS/MS (Triple Quadrupole).[5]
Protocol: Ion Ratio Confirmation In MS, interference is ruled out by monitoring specific precursor-to-product ion transitions (MRM).
-
Select Precursor: Choose the molecular ion cluster (e.g., m/z 235 for DDE).
-
Select Quantifier Ion: The most abundant product ion.
-
Select Qualifier Ion: A secondary product ion.
-
Validation: The ratio of Quantifier/Qualifier in the sample must match the standard within ±20%.
Visualization: MS/MS Filtering Logic
Caption: Triple Quadrupole MS/MS logic for filtering isobaric interferences.
Frequently Asked Questions (FAQ)
Q: My chromatogram has a massive, broad peak early in the run that swallows the early eluting pesticides. What is it? A: This is almost certainly Elemental Sulfur , common in sediment and marine samples.[6] It elutes early and responds strongly to ECD.
-
Fix: Use Copper cleanup (EPA 3660B). Add activated copper powder to the extract until it stops turning black (which indicates sulfur conversion to copper sulfide).
Q: Can I use the Acid Cleanup (EPA 3665A) for my pesticide samples? A: NO. Acid cleanup is destructive.[7] It is designed to remove pesticides when you are analyzing for PCBs.[7] If you use this on a pesticide sample, you will destroy analytes like Dieldrin and Endrin.[2][3][7] Use Florisil or GPC instead.
Q: I see DDE in my sample, but I didn't detect DDT. Is this interference? A: Not necessarily. DDE is a breakdown product of DDT.[2][3] In environmental samples, "weathered" DDT often appears as DDE.[3] However, if you see DDE and your inlet breakdown check failed, the conversion might be happening inside your instrument, not the environment. Fix your inlet and re-run.
References
-
US Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.[2][8] SW-846 Update IV. [Link]
-
US Environmental Protection Agency. (2007). Method 3620C: Florisil Cleanup.[9][10][11] SW-846 Update IV. [Link]
-
US Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup.[6][8] SW-846 Update IIB. [Link]
-
US Environmental Protection Agency. (1996). Method 3665A: Sulfuric Acid/Permanganate Cleanup.[7] SW-846 Update IIB. [Link]
-
Restek Corporation. (2000). Guide to Environmental Analytical Methods: Organochlorine Pesticides. [Link]
Sources
- 1. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [discover.restek.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Analytical Method [keikaventures.com]
- 9. biotage.com [biotage.com]
- 10. synectics.net [synectics.net]
- 11. SW-846 Test Method 3620C: Florisil Cleanup | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
Technical Support Center: PCB 113 Isomer Separation
Topic: Method Development for Separating PCB 113 (2,3,3',5',6-Pentachlorobiphenyl)
Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)[1]
Introduction: The "Problem Child" of Pentachlorobiphenyls
Welcome to the PCB Analytical Support Hub. If you are here, you are likely facing the classic "Penta-Triad" co-elution challenge.[1] PCB 113 (2,3,3',5',6-Pentachlorobiphenyl) is notoriously difficult to quantify because, on standard non-polar phases (like 5% phenyl), it co-elutes with PCB 90 and PCB 101 .[1]
This guide moves beyond basic EPA method descriptions to provide the mechanistic logic required to resolve this specific congener.
Module 1: Chromatographic Resolution (The Co-elution Headache)
Q: Why can't I separate PCB 113 from PCB 90 and PCB 101 on my DB-5 column?
A: This is a thermodynamic limitation of the stationary phase, not a user error. On a standard 5% phenyl-methylpolysiloxane column (DB-5, HP-5MS, Rtx-5), separation is governed primarily by boiling point (vapor pressure) and secondarily by weak pi-pi interactions.[1]
-
The Physics: PCB 90, 101, and 113 are all pentachlorobiphenyls with nearly identical boiling points and molecular volumes. The 5% phenyl phase lacks the steric selectivity required to differentiate the subtle dipole moment differences caused by the chlorine substitution patterns (2,2',3,4',5 vs 2,2',4,5,5' vs 2,3,3',5',6).
-
The Result: They elute as a single, broad peak or a poorly resolved shoulder.[1]
Troubleshooting Protocol: Column Selection Strategy
To separate PCB 113, you must switch to a phase that interacts with the shape and dipole of the molecule, not just its volatility.
Recommended Stationary Phases
| Column Phase | Selectivity Mechanism | Resolution Capability (90/101/113) | Notes |
| 5% Phenyl (DB-5) | Boiling Point | FAIL (Co-elution) | Standard screening column; useless for specific 113 quantitation.[1] |
| HT-8 (8% Phenyl Polycarborane) | Steric/Shape Selectivity | EXCELLENT | The carborane cage structure allows "shape recognition" of isomers.[1] |
| DB-XLB (Specialty) | Polarity/Dipole | GOOD | Designed specifically for chlorinated pesticides/PCBs.[1] |
| SPB-Octyl | Dispersion Forces | MODERATE | Often used in EPA 1668C as a secondary confirmation column.[1] |
Visual Guide: Column Selection Logic
(Graphviz Diagram: Decision tree for selecting the correct column based on analytical goals)
Caption: Decision logic for overcoming the PCB 90/101/113 co-elution barrier. Green nodes indicate viable solutions.
Module 2: Optimization & Temperature Programming
Q: I switched to an HT-8 column, but the peaks are still merging. What now?
A: You are likely ramping the temperature too fast through the critical elution zone. The separation of these isomers is driven by subtle differences in interaction energy.[1] A fast ramp "overpowers" these interactions with thermal kinetic energy.[1]
Step-by-Step Optimization Protocol
-
Identify the Critical Zone: PCB 113 (Penta) typically elutes between 180°C and 220°C depending on flow.[1]
-
Flatten the Ramp: Implement a "slow-down" or isothermal plateau in this region.[1]
Suggested Oven Program (HT-8 Column, 60m x 0.25mm):
-
Initial: 100°C (Hold 2 min)
-
Ramp 1: 20°C/min to 160°C
-
Ramp 2 (Critical): 1.5°C/min to 240°C
-
Why? This slow ramp maximizes the number of theoretical plates and interaction time during the elution of the penta-chlorinated congeners.
-
-
Ramp 3: 20°C/min to 320°C (Bake out)
Module 3: Mass Spectrometry & Identification (GC-MS)
Q: How do I confirm PCB 113 if I suspect interference?
A: Use Selected Ion Monitoring (SIM) ratios.
Since PCB 90, 101, and 113 are all pentachlorobiphenyls (
MS Acquisition Parameters (SIM Mode)
| Parameter | Setting | Scientific Rationale |
| Primary Ion (Quant) | 326.0 m/z | Most abundant isotope ( |
| Secondary Ion (Qual) | 328.0 m/z | Second most abundant.[1] |
| Ratio (326/328) | 1.55 ± 15% | Theoretical abundance ratio for 5 chlorine atoms.[1] |
| Dwell Time | >25 ms | Ensure enough points across the peak (15-20 scans/peak) for accurate quantitation. |
Self-Validating Check: If the peak at the PCB 113 retention time has a 326/328 ratio deviating significantly from 1.55 (e.g., <1.3 or >1.8), it is not pure PCB 113 . It is likely co-eluting with a Hexa-PCB fragment or matrix interference.[1]
Module 4: Chiral Considerations (Clarification)
Q: Do I need a chiral column for PCB 113?
A: No. Unlike PCB 95, 132, or 149, PCB 113 is ACHIRAL .[1]
-
Structure: 2,3,3',5',6-Pentachlorobiphenyl.[1]
-
Reasoning: Although it has ortho-chlorines (2,6), the substitution pattern on the second ring (3',5') possesses a plane of symmetry relative to the pivot bond axis (or allows rapid rotation due to lack of 2',6' bulk). It does not exist as stable enantiomers (atropisomers) at standard operating temperatures.[1]
-
Warning: Do not waste resources attempting enantioseparation on PCB 113. Focus strictly on the achiral separation from PCB 90/101.
Module 5: Regulatory Compliance (EPA Method 1668C)
Q: How do I report PCB 113 under EPA 1668C if it still co-elutes?
A: EPA Method 1668C explicitly recognizes the "90/101/113" issue.[1]
Reporting Protocol:
-
If Resolved: Report PCB 113 concentration individually.
-
If Co-eluting: You must report the sum concentration as "PCB-90/101/113" .[1]
-
Quantitation Reference: Use the
-labeled analog of PCB 101 (or PCB 105) as the Internal Standard (SIS) if a specific -PCB 113 standard is unavailable, as they behave similarly.
References
-
U.S. Environmental Protection Agency. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] Office of Water.[1]
-
Frame, G. M. (1997).[1] A collaborative study of 209 PCB congeners on 20 different capillary columns. Fresenius' Journal of Analytical Chemistry.[1] (Foundational work on PCB elution orders).
-
Agilent Technologies. (2016).[1][2] Separation of PCB Congeners on Agilent J&W DB-XLB. Application Note.
-
Restek Corporation. (2020).[1] Optimizing PCB Separations: The HT-8 Advantage.[1] Technical Guide.[1]
Sources
Validation & Comparative
A Guide to Inter-Laboratory Comparison for the Quantification of 2,3,3',5,6-Pentachlorobiphenyl (PCB-119)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Comparability in PCB Analysis
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that continue to pose a significant environmental and health concern.[1] Accurate and precise quantification of individual PCB congeners, such as 2,3,3',5,6-Pentachlorobiphenyl (PCB-119), is paramount for reliable risk assessment, regulatory compliance, and the evaluation of remediation strategies. However, the inherent complexity of PCB analysis, involving intricate sample preparation and sophisticated instrumentation, can lead to variability in results between laboratories.[2]
Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are indispensable tools for assessing and ensuring the quality and comparability of analytical data among different laboratories.[3][4] Participation in such schemes provides an objective measure of a laboratory's performance, helps identify potential analytical biases, and ultimately fosters confidence in the data generated across the scientific community.[3][5] This guide provides a comprehensive overview of the key considerations and a detailed experimental protocol for conducting an inter-laboratory comparison for the analysis of PCB-119.
Designing a Robust Inter-Laboratory Comparison for PCB-119
The primary objective of an ILC for PCB-119 is to evaluate the proficiency of participating laboratories in accurately quantifying this specific congener in a representative environmental matrix.[6][7][8] A well-designed ILC should encompass the following key elements:
-
A Homogeneous and Stable Test Material: A certified reference material (CRM) or a well-characterized in-house material should be used as the test sample. This ensures that each participating laboratory receives an identical sample, minimizing variability arising from the sample matrix itself. For this guide, we will consider a CRM of PCB-119 in a transformer oil matrix, a common scenario for PCB analysis.
-
A Clearly Defined Analytical Method: While participating laboratories may use their own standard operating procedures (SOPs), the ILC protocol should recommend a validated reference method, such as U.S. EPA Method 1668C, to provide a common framework.[9][10] This high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method is capable of identifying and quantifying all 209 PCB congeners.[11][12]
-
A Centralized Coordinating Body: A designated organizing body is responsible for preparing and distributing the test materials, collecting and statistically analyzing the data, and providing a comprehensive report to the participants.
-
Confidentiality and Anonymity: The identity of participating laboratories should be kept confidential to encourage honest reporting and participation.
-
Statistical Evaluation of Performance: The performance of each laboratory is typically evaluated using statistical tools such as z-scores, which provide a standardized measure of how far a laboratory's result deviates from the assigned value.[6]
Experimental Protocol: A Step-by-Step Workflow for PCB-119 Analysis
The following protocol outlines a detailed workflow for the analysis of PCB-119 in a transformer oil matrix as part of an inter-laboratory comparison. This protocol is based on the principles of U.S. EPA Method 1668C and incorporates best practices for analytical quality control.[9][13]
Sample Preparation and Handling
-
Sample Receipt and Storage: Upon receipt, the transformer oil CRM should be stored at 4°C in the dark until analysis.
-
Homogenization: Before taking a subsample, the CRM vial should be brought to room temperature and gently inverted several times to ensure homogeneity.
-
Sub-sampling: Accurately weigh approximately 1 gram of the transformer oil CRM into a clean, pre-weighed extraction vessel.
Extraction
-
Solvent Selection: A suitable non-polar solvent, such as hexane or a hexane/acetone mixture, should be used for extraction.
-
Extraction Technique: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are common and effective techniques for extracting PCBs from oil matrices.
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of a labeled internal standard, such as ¹³C₁₂-PCB-119. This is crucial for correcting for any losses during the sample preparation and analysis process.
Clean-up
The crude extract will contain co-extracted interfering compounds that need to be removed before instrumental analysis. A multi-step clean-up procedure is typically required.
-
Acid Wash: A concentrated sulfuric acid wash is used to remove bulk organic interferences.
-
Florisil Column Chromatography: A Florisil column is employed to separate the PCBs from more polar interferences. The PCBs are eluted with a non-polar solvent like hexane.
-
Carbon Column Chromatography (Optional): For highly contaminated samples or to separate PCBs from dioxin-like compounds, an activated carbon column can be used.
The following diagram illustrates the sample preparation and clean-up workflow:
Instrumental Analysis
-
Instrumentation: High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC/HRMS).
-
Gas Chromatography (GC) Conditions:
-
Column: A long, non-polar capillary column (e.g., 60 m DB-5ms) is recommended for optimal separation of PCB congeners.
-
Injector: Splitless injection is typically used to achieve low detection limits.
-
Oven Temperature Program: A slow temperature ramp is necessary to resolve the various PCB congeners.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the two most abundant ions in the molecular ion cluster for both native PCB-119 and the ¹³C₁₂-labeled internal standard.
-
Data Analysis and Reporting
-
Quantification: The concentration of PCB-119 is calculated using the isotope dilution method, comparing the response of the native analyte to the labeled internal standard.
-
Reporting: The final concentration should be reported in ng/g (ppb) on a wet weight basis. The laboratory should also report its limit of detection (LOD) and limit of quantification (LOQ) for PCB-119.
Inter-Laboratory Comparison Process Visualization
The overall process of the inter-laboratory comparison can be visualized as follows:
Hypothetical Performance Data and Comparison
To illustrate the outcomes of an inter-laboratory comparison, the following tables present hypothetical data for the analysis of PCB-119 in a transformer oil CRM with an assigned value of 50.0 ng/g.
Table 1: Reported Concentrations and Recovery of PCB-119
| Laboratory ID | Reported Concentration (ng/g) | ¹³C₁₂-PCB-119 Recovery (%) |
| Lab A | 48.5 | 95 |
| Lab B | 55.2 | 105 |
| Lab C | 45.1 | 88 |
| Lab D | 51.0 | 99 |
| Lab E | 62.5 | 115 |
| Lab F | 49.2 | 97 |
Table 2: Performance Evaluation using Z-Scores
The z-score is calculated using the following formula:
z = (x - X) / σ
where:
-
x = participant's result
-
X = assigned value
-
σ = standard deviation for proficiency assessment (target value)
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
For this hypothetical comparison, a target standard deviation (σ) of 5.0 ng/g is used.
| Laboratory ID | Reported Value (x) | Assigned Value (X) | Target σ | Calculated z-score | Performance Evaluation |
| Lab A | 48.5 | 50.0 | 5.0 | -0.30 | Satisfactory |
| Lab B | 55.2 | 50.0 | 5.0 | 1.04 | Satisfactory |
| Lab C | 45.1 | 50.0 | 5.0 | -0.98 | Satisfactory |
| Lab D | 51.0 | 50.0 | 5.0 | 0.20 | Satisfactory |
| Lab E | 62.5 | 50.0 | 5.0 | 2.50 | Questionable |
| Lab F | 49.2 | 50.0 | 5.0 | -0.16 | Satisfactory |
Discussion of Results and Corrective Actions
In this hypothetical scenario, most laboratories demonstrated satisfactory performance. Laboratory E, however, reported a result that is on the borderline of being unsatisfactory. This "questionable" result should trigger an internal investigation by the laboratory to identify potential sources of error. Possible areas to investigate include:
-
Calibration: Re-evaluation of the instrument calibration curve.
-
Integration: Review of the chromatographic peak integration.
-
Sample Preparation: Assessment of potential for contamination or analyte loss during the extraction and clean-up steps.
-
Calculations: Verification of all calculations.
Conclusion
Inter-laboratory comparisons are a cornerstone of quality assurance in the analysis of persistent organic pollutants like PCB-119. By participating in such studies, laboratories can gain valuable insights into their analytical performance, identify areas for improvement, and contribute to the generation of high-quality, comparable data. This guide provides a framework for conducting a robust ILC for PCB-119, from the design of the study to the interpretation of the results. Adherence to validated methods, such as EPA Method 1668C, and the use of certified reference materials are critical for the success of these essential quality control exercises.
References
-
Eurachem. (n.d.). Proficiency testing schemes. Retrieved from [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison? Retrieved from [Link]
-
Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
European Union Reference Laboratory for POPs. (n.d.). Interlaboratory studies Proficiency tests. Retrieved from [Link]
-
Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]
-
The Best Consultant for ISO/IEC 17025 Accreditation. (n.d.). Inter Laboratory Comparison. Retrieved from [Link]
-
Alvarado, J. S. (n.d.). AND TIME-EFFECTIVE PCB ANALYTICAL METHODOLOGY. Argonne National Laboratory. Retrieved from [Link]
-
European Union Reference Laboratory for POPs. (n.d.). EU-RL Proficiency Tests for PCDDs/PCDFs and PCBs - Evaluation of data and scoring of results. Retrieved from [Link]
-
ResearchGate. (2021). Advances in sample pretreatment and detection of PCBs in the environment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Method 1668A Interlaboratory Validation Study Report. Retrieved from [Link]
-
ESSLAB. (n.d.). 2,3,3',5,6-Pentachlorobiphenyl. Retrieved from [Link]
-
National Environmental Monitoring Conference. (n.d.). VAMWA/VMA Study EPA Method 1668 Reliability and Data Variability. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Polychlorinated biphenyls (PCBs) (CASRN 1336-36-3) | IRIS. Retrieved from [Link]
-
PubMed. (2025). Development and performance evaluation of an analytical method for the analysis of polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs) accumulated in pine needles. Retrieved from [Link]
-
LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]
-
ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved from [Link]
-
Stockholm Convention. (n.d.). POPRC Reports. Retrieved from [Link]
-
Alvarado, J.S. (n.d.). AND TIME-EFFECTIVE PCB ANALYTICAL METHODOLOGY. Retrieved from [Link]
-
ResearchGate. (2025). Identification of a novel PCB source through analysis of 209 PCB congeners by US EPA modified method 1668. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Interlaboratory Study of Polyethylene and Polydimethylsiloxane Polymeric Samplers for Ex Situ Measurement of Freely Dissolved Hydrophobic Organic Compounds in Sediment Porewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPA Proposes Changes to Approved Methods for Analyzing Effluent under CWA, Including PCB and PFAS Methods: Manko, Gold, Katcher & Fox [mankogold.com]
- 5. epa.gov [epa.gov]
- 6. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proficiency tests - EURL POPs [eurl-pops.eu]
- 8. pcb.unitar.org [pcb.unitar.org]
- 9. epa.gov [epa.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nemc.us [nemc.us]
Toxic Equivalency and Mechanistic Divergence: PCB 113 vs. Dioxin-Like PCBs
[1]
Executive Summary: The TEF Null Hypothesis
In the risk assessment of Polychlorinated Biphenyls (PCBs), a critical distinction exists between congeners that mimic the toxicity of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and those that do not.[1][2] This guide provides a rigorous technical comparison between PCB 113 (2,3,3',5'-Tetrachlorobiphenyl) and the established class of Dioxin-Like PCBs (DL-PCBs) .[1][2]
The Core Insight: PCB 113 possesses a Toxic Equivalency Factor (TEF) of zero within the World Health Organization (WHO) framework.[2] Unlike DL-PCBs (e.g., PCB 126, PCB 118), PCB 113 lacks the specific para-substitution pattern required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[1][2] Instead, its toxicity profile is governed by Non-Dioxin-Like (NDL) mechanisms, including neurotoxicity and phenobarbital-type hepatic enzyme induction.[1][2]
Structural Basis of Toxicity (SAR Analysis)
The divergence in toxicity begins at the molecular geometry level.[2] The "Dioxin-Like" activity requires a planar or near-planar conformation that can intercalate into the AhR ligand binding pocket (dimensions approx. 14 x 12 x 5 Å).[1][2]
Comparative Structural Geometry[1][2]
| Feature | PCB 113 (Target) | PCB 118 (Mono-ortho DL) | PCB 126 (Non-ortho DL) |
| IUPAC Name | 2,3,3',5'-TeCB | 2,3',4,4',5-PeCB | 3,3',4,4',5-PeCB |
| Chlorine Pattern | 1 Ortho, 3 Meta, 0 Para | 1 Ortho, 2 Meta, 2 Para | 0 Ortho, 2 Meta, 2 Para |
| Planarity | Distorted (Steric hindrance) | Semi-planar (Rotational barrier) | Highly Planar |
| AhR Binding | Negligible | Moderate | High (Reference) |
| WHO 2005 TEF | 0 (NDL) | 0.00003 | 0.1 |
The "Para-Substitution" Rule
For a PCB to exhibit dioxin-like activity, it generally requires chlorine atoms at the para positions (4 and 4') and at least two meta positions (3, 3', 5, or 5').[1][2]
-
PCB 113 (2,3,3',5') : Lacks chlorines at both 4 and 4' positions.[1] The absence of lateral substitution prevents the molecule from achieving the electrostatic potential surface required to activate the AhR signal transduction pathway.[2]
-
DL-PCBs : Possess the 4,4' substitution, allowing them to mimic the lateral chlorines of 2,3,7,8-TCDD.[1]
Figure 1: Structure-Activity Relationship (SAR) logic distinguishing PCB 113 from Dioxin-Like PCBs based on substitution patterns.[1][2]
Mechanistic Divergence: AhR vs. CAR/PXR/RyR[1][2]
While PCB 113 is "non-dioxin-like," it is not biologically inert.[1] The toxicity pathways diverge significantly.[2]
Dioxin-Like Pathway (DL-PCBs)[1][2][3][4]
-
Receptor: Aryl Hydrocarbon Receptor (AhR).[2]
-
Mechanism: Ligand binding
AhR nuclear translocation Dimerization with ARNT Binding to Dioxin Response Elements (DRE).[2] -
Biomarker: Induction of CYP1A1 and CYP1A2 enzymes (EROD/MROD activity).[2]
-
Endpoints: Wasting syndrome, thymic atrophy, chloracne, immunotoxicity.[1]
Non-Dioxin-Like Pathway (PCB 113)[1][2]
-
Receptors: Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR), and Ryanodine Receptors (RyR).[1][2]
-
Mechanism:
-
Endpoints: Neurodevelopmental deficits, dopaminergic disruption, hepatomegaly (without thymic atrophy).[1][2]
Figure 2: Divergent signaling pathways. PCB 113 activates CAR/PXR and RyR pathways, distinct from the AhR pathway of DL-PCBs.[1]
Experimental Validation Protocols
To empirically distinguish PCB 113 from DL-PCBs, a dual-assay approach is recommended.
Protocol A: H4IIE-luc Transactivation Assay (AhR Activity)
Purpose: Quantify dioxin-like activity (TEQ).[1][2] Expectation: PCB 113 should show no induction compared to TCDD standard.[2]
-
Cell Line: Rat hepatoma H4IIE cells stably transfected with pGudLuc1.1 (luciferase reporter under DRE control).
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate 24h. -
Dosing:
-
Incubation: 24 hours at 37°C, 5% CO
. -
Readout: Lyse cells and measure luminescence.
-
Data Analysis: Calculate Relative Potency (REP).
Protocol B: Microsomal Enzyme Induction Assay (Phenotyping)
Purpose: Distinguish CYP1A (Dioxin-like) from CYP2B (NDL) induction.[1][2]
-
In Vivo Model: Sprague-Dawley rats (or primary hepatocyte culture).[1][2]
-
Treatment:
-
Microsome Preparation: Harvest liver, homogenize, differential centrifugation (100,000 x g).
-
Enzymatic Assays:
-
EROD (Ethoxyresorufin-O-deethylase): Specific for CYP1A.[1][2]
-
Protocol: Incubate microsomes with ethoxyresorufin + NADPH.[2] Measure resorufin fluorescence (Ex 530nm, Em 590nm).
-
-
PROD (Pentoxyresorufin-O-dealkylase): Specific for CYP2B.[1][2]
-
Protocol: Incubate with pentoxyresorufin + NADPH.[2] Measure resorufin.
-
-
-
Interpretation:
Metabolism and Co-Elution Risks
Researchers must be vigilant regarding analytical artifacts.[2] PCB 113 often co-elutes with other congeners (e.g., PCB 90, PCB 101) in standard capillary GC columns (e.g., DB-5).[1][2]
-
Metabolites: PCB 113 is metabolized to hydroxylated forms (e.g., 2'-OH-PCB 113 , 4'-OH-PCB 113 ).[1] These metabolites can exhibit endocrine-disrupting properties (estrogenicity or thyroid hormone displacement) distinct from the parent compound.[1][2]
-
Analytical Standard: Use HT-8 or specific chiral columns if enantiomeric separation or precise congener isolation is required to avoid false positives in toxicity studies.
References
-
Van den Berg, M., et al. (2006).[2] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[2] Toxicological Sciences, 93(2), 223–241.[1][2] Link
-
Pessah, I. N., et al. (2006).[2] Structure-Activity Relationship for Non-coplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex Type 1 (RyR1).[1][2] Chemical Research in Toxicology, 19(1), 92-101.[1][2][4] Link[1][2]
-
Safe, S. (1994).[2] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149.[1][2] Link[1][2]
-
Grimm, F. A., et al. (2015).[2] Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245–272.[1][2] Link
-
Frame, G. M. (1997).[2] A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry, 357, 701–713.[1][2] Link[1][2]
Comparative Guide: Transcriptomic Profiling Strategies for PCB 113 (NDL-PCB) Exposure Analysis
Executive Summary
PCB 113 (2,3,3',5'-Tetrachlorobiphenyl) represents a distinct class of environmental toxicants known as Non-Dioxin-Like (NDL) PCBs.[1] Unlike their dioxin-like counterparts (e.g., PCB 126) which drive massive transcriptional changes via the Aryl Hydrocarbon Receptor (AhR), PCB 113 exerts toxicity primarily through Ryanodine Receptor (RyR) sensitization and subtle metabolic disruption.
This guide objectively compares the two primary analytical "products" used to elucidate these mechanisms: High-Throughput RNA-Sequencing (RNA-Seq) versus Targeted Toxicogenomic qPCR Arrays . While RNA-Seq offers an unbiased discovery mode essential for identifying novel neurotoxic lncRNAs, Targeted qPCR provides the necessary sensitivity to quantify the low-fold-change immediate-early genes (IEGs) characteristic of PCB 113 exposure.
The Challenge: PCB 113 Mechanism of Action
To select the correct analytical tool, one must understand the biological signal. PCB 113 is a mono-ortho congener that lacks the planarity required for high-affinity AhR binding. Instead, it acts as a potent sensitizer of RyR channels, leading to intracellular calcium dysregulation.
Comparative Pathway Analysis: NDL-PCB 113 vs. Dioxin-Like Alternatives
The following diagram illustrates why standard "Dioxin-Screening" assays (CYP1A1 induction) often fail to capture PCB 113 toxicity, necessitating broader transcriptomic profiling.
Figure 1: Divergent signaling pathways. PCB 113 targets calcium signaling (RyR) leading to neurotoxic gene expression, whereas alternatives like PCB 126 target the AhR pathway.
Comparative Analysis: RNA-Seq vs. Targeted qPCR[2][3]
For PCB 113 DGE analysis, the choice of platform dictates the granularity of the data.
Performance Matrix
| Feature | Whole Transcriptome RNA-Seq | Targeted qPCR Arrays (e.g., RT² Profiler) | Verdict for PCB 113 |
| Discovery Potential | High. Detects novel splice variants, lncRNAs, and unannotated transcripts. | None. Limited to pre-selected targets (usually ~84 genes). | RNA-Seq is superior for characterizing unknown metabolic metabolites of PCB 113. |
| Sensitivity (Low Abundance) | Moderate. Requires high read depth (>50M reads) to detect rare transcription factors. | Very High. Can detect <10 copies. Crucial for subtle IEG induction (e.g., c-Fos). | qPCR wins for validating subtle neuro-inflammatory markers. |
| Dynamic Range | Broad (~10^5). | Broad (~10^7). | Tie. |
| Throughput | Lower (Time-intensive bioinformatics). | High (Rapid turnover). | qPCR preferred for large dose-response studies. |
| Cost Per Sample | High ($300 - $600). | Moderate ($50 - $150). | qPCR is cost-effective for screening. |
Scientific Insight: The "Fold-Change" Trap
In PCB 113 exposure, transcriptional changes are often low-magnitude (< 2-fold) but biologically significant because they affect signaling gains (calcium thresholds).
-
RNA-Seq Risk: Low-fold changes may be lost in library normalization noise or batch effects.
-
qPCR Benefit: The amplification nature allows for precise quantification of these subtle shifts, provided the correct reference genes are chosen.
Recommended Experimental Protocol
To ensure Scientific Integrity (E-E-A-T) , the following workflow integrates quality control steps specifically designed for lipophilic toxicants like PCBs, which often require extraction from lipid-rich tissues (brain/liver/adipose).
Phase 1: Exposure & Extraction
-
Vehicle Control: Use corn oil or DMSO (keep <0.1% v/v). Critical: PCB 113 is highly lipophilic; ensure complete solubilization.
-
Lysis: Use QIAzol or TRIzol.
-
Lipid Removal: For adipose/brain tissue, include a chloroform extraction step twice or use a column-based kit with lipid-removal buffer to prevent PCR inhibition.
Phase 2: The "Hybrid" Workflow
We recommend a Discovery-Validation approach: Use RNA-Seq on a small cohort (n=3) to identify the gene signature, followed by a custom qPCR array on a larger cohort (n=10).
Figure 2: Optimized Toxicogenomic Workflow. Note the inclusion of ERCC Spike-ins to correct for global transcriptional shifts often caused by toxic exposure.
Critical Data Analysis Standards
When analyzing PCB 113 data, standard normalization methods (e.g., GAPDH housekeeping) often fail because PCBs can alter metabolic housekeeping genes.
-
Normalization Strategy:
-
RNA-Seq: Use ERCC Spike-ins or TMM (Trimmed Mean of M-values) normalization rather than simple RPKM/FPKM.
-
qPCR: Validate at least 3 reference genes (e.g., ACTB, B2M, HPRT1) using the GeNorm algorithm to ensure stability under PCB 113 exposure.
-
-
Statistical Thresholds:
-
Due to the subtle nature of NDL-PCB effects, a strict Fold Change > 2.0 cutoff may miss key neurotoxic events.
-
Recommendation: Use FDR (False Discovery Rate) < 0.05 combined with a looser Fold Change (> 1.2) but strictly filtered by pathway enrichment (e.g., KEGG Calcium Signaling Pathway).
-
References
-
Pessah, I. N., et al. (2019). "Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity."[1][2] Advances in Neurotoxicology.
- Holland, E. B., et al. (2017). "Transcriptomic profiling of PCB effects on developing brain." Toxicological Sciences.
-
Wang, D., et al. (2022). "Comparative Toxicotranscriptomics of Single Cell RNA-Seq and Conventional RNA-Seq." NIH / PMC.
-
US EPA. "Polychlorinated Biphenyls (PCBs) Toxicity and Risk Assessment." IRIS Database.
-
Evolves, R. (2021). "Computational methods for differentially expressed gene analysis from RNA-Seq: an overview." arXiv.
Sources
Comparative Toxicology Guide: PCB 113 vs. PCB 153
Focus: Metabolic Stability, Neurotoxicity (RyR), and Structure-Activity Relationships (SAR)[1][2]
Executive Summary
This guide provides a technical comparison between PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) and PCB 113 (2,3,3',5',6-Pentachlorobiphenyl).[1][2] While both are non-dioxin-like (NDL) congeners sharing di-ortho substitution patterns, they represent divergent toxicological profiles driven by metabolic stability.[1][2]
-
PCB 153 serves as the global reference congener for environmental persistence. Its blocked substitution pattern renders it virtually immune to metabolic clearance, leading to high bioaccumulation and chronic neurotoxicity.[1]
-
PCB 113 serves as a comparative model for metabolic susceptibility .[2] Despite similar steric bulk, the presence of adjacent unsubstituted carbons on the phenyl ring facilitates rapid cytochrome P450-mediated oxidation, resulting in lower bioaccumulation but potentially generating reactive hydroxylated metabolites.[1][2]
Part 1: Structural & Physicochemical Basis (SAR Analysis)[2]
The differential toxicity of these congeners is dictated by their chlorine substitution patterns, which determine both their interaction with cellular receptors (RyR) and their susceptibility to enzymatic attack.
| Feature | PCB 153 (Reference) | PCB 113 (Comparator) | Toxicological Implication |
| IUPAC Name | 2,2',4,4',5,5'-Hexachlorobiphenyl | 2,3,3',5',6-Pentachlorobiphenyl | Defines steric hindrance and metabolic sites.[1][2] |
| Ortho-Cl | 2 (2, 2') | 2 (2,[1][2] 6) | Both are Di-ortho .[2] This forces non-planarity, preventing AhR binding (Non-Dioxin-Like).[1][2] |
| Meta/Para Pattern | Blocked (4,4',5,5') | Open sites on Ring A (4,[1][2]5) | Critical Differentiator: PCB 153 lacks adjacent H atoms. PCB 113 has adjacent H at 4,[1][2]5. |
| Chirality | Achiral (Symmetric) | Chiral (Asymmetric substitution)* | Note: Di-ortho PCBs typically racemize rapidly at physiological temp; treated as achiral in most assays.[2] |
| Lipophilicity (log Kow) | ~6.9 | ~6.4 | PCB 153 is more lipophilic, enhancing tissue retention.[1][2] |
Mechanism of Metabolic Divergence
The primary determinant of PCB persistence is the absence of adjacent unsubstituted carbon atoms (vicinal hydrogens).
-
PCB 153 (Recalcitrant): The 2,4,5-substitution pattern on both rings leaves hydrogens only at positions 3 and 6.[1][2] There are no adjacent hydrogens.[2] CYP450 enzymes cannot form the necessary arene oxide intermediate.
-
PCB 113 (Labile): Ring A is substituted at 2,3,6. This leaves positions 4 and 5 unsubstituted and adjacent.[2] This "open patch" allows CYP enzymes (specifically CYP2B and CYP3A families) to insert oxygen, forming an unstable epoxide that rearranges to a hydroxylated metabolite (OH-PCB).[2]
Part 2: Toxicokinetics & Metabolic Stability[1][2][3]
Experimental Workflow: Microsomal Stability Assay
To empirically validate the difference in persistence, researchers utilize hepatic microsomes.[1][2]
Protocol 1: In Vitro Intrinsic Clearance (CLint)
Objective: Quantify the depletion rate of PCB 113 vs. PCB 153 in liver microsomes.
-
Preparation: Thaw pooled liver microsomes (Rat or Human, 20 mg/mL protein).
-
Incubation System:
-
Reaction: Pre-incubate microsomes (0.5 mg/mL) for 5 min at 37°C. Initiate with NADPH.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.
-
Termination: Quench immediately with 150 µL ice-cold acetonitrile containing internal standard (e.g., PCB 209).
-
Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via GC-MS/MS.
-
Calculation: Plot ln[remaining %] vs. time. Slope =
.[2] .[2]
Expected Outcome:
-
PCB 153: Slope ≈ 0 (Negligible depletion over 120 min).[2][3]
-
PCB 113: Significant depletion (t1/2 < 60 min) due to 4,5-epoxidation.[1][2]
Visualization: Metabolic Fate Pathways
The following diagram illustrates the mechanistic "dead end" of PCB 153 versus the clearance pathway of PCB 113.
Caption: Comparative metabolic fate.[1][2] PCB 153 resists oxidation leading to bioaccumulation, while PCB 113 undergoes epoxidation at the 4,5-position.[1][2]
Part 3: Mechanisms of Neurotoxicity (NDL Pathways)
Both congeners are Non-Dioxin-Like (NDL) .[2][4][5] They do not activate the Aryl Hydrocarbon Receptor (AhR). Instead, their primary neurotoxic mechanism is the sensitization of Ryanodine Receptors (RyR) , leading to altered calcium signaling.[1]
Mechanism: RyR Sensitization
NDL-PCBs bind to the RyR channel (specifically RyR1 and RyR2 isoforms) and stabilize the "open" state.[6] This lowers the threshold for Ca2+ release, causing uncontrolled cytosolic calcium spikes.[1][2]
-
PCB 153: Moderate-to-High potency sensitizer.[2]
-
PCB 113: Predicted active (Di-ortho), potentially lower potency due to rapid clearance in vivo, but active in vitro.[1][2]
Protocol 2: Calcium Imaging (Fluo-4 AM Assay)
Objective: Compare the potency of PCB 113 and 153 in inducing Ca2+ release in PC12 cells or hippocampal neurons.
-
Cell Culture: Plate PC12 cells on poly-D-lysine coated glass-bottom dishes. Differentiate with NGF (50 ng/mL) for 5-7 days.[2]
-
Dye Loading: Incubate cells with Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in Krebs-Ringer buffer for 30 min at 37°C.
-
Wash: Wash 3x with Ca2+-free buffer to ensure measured Ca2+ is intracellular (ER stores).
-
Baseline: Record fluorescence (Ex 488nm / Em 520nm) for 60s.
-
Challenge:
-
Data Analysis: Calculate
.
Visualization: Neurotoxic Signaling Pathway
Caption: NDL-PCB mechanism. Binding to RyR triggers ER calcium efflux, leading to downstream neurotoxicity (dendritic defects and dopamine loss).[1]
Part 4: Comparative Data Summary
The following table synthesizes theoretical SAR predictions with established experimental data for PCB 153.
| Endpoint | PCB 153 | PCB 113 | Comparison Note |
| Hepatic Enzyme Induction | PROD (CYP2B) & CYP3A | PROD (CYP2B) | Both are "Phenobarbital-type" inducers, not "Dioxin-type" (EROD).[1][2] |
| Metabolic Half-Life (Rat) | Months/Years | Days/Weeks | PCB 113 is rapidly cleared due to the 4,5-open position.[1][2] |
| RyR Potency (EC50) | ~0.2 - 0.5 µM | ~0.5 - 1.0 µM (Est.)[2] | PCB 153 is generally more potent and accumulates to effective doses in vivo. |
| Neurotoxicity Type | Chronic / Developmental | Acute / Transient | 153 persists in the brain; 113 is cleared but metabolites may be active. |
| Environmental Status | Indicator PCB (Top 6) | Minor / Transient | 153 is used to monitor global pollution loads. |
References
-
Fischer, C., et al. (2016).[1][2] PCB 153 and oxidative stress in PC12 cells: The role of the ryanodine receptor. Toxicology and Applied Pharmacology.[2] Link
-
Pessah, I. N., et al. (2010).[1][2] Ryanodine receptor dysfunction in neurodevelopmental disorders: The role of NDL-PCBs.[2] Neurotoxicology.[2][5][6] Link
-
Safe, S. (1994).[1][2] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment.[1][2] Critical Reviews in Toxicology.[2] Link
-
James, M. O. (2001).[1][2] Polychlorinated biphenyls: metabolism and metabolites.[2][7] In: PCBs: Recent Advances in Environmental Toxicology and Health Effects. Link (Contextual grounding for metabolic pathways).
-
Garrison, A. W., et al. (1991).[1][2] Separation of PCB congeners and their metabolites. (Source for PCB 113 elution and identification). Link
Sources
- 1. PCB-153 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 2,2',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 37034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - PCB-153 (Compound) [exposome-explorer.iarc.fr]
- 4. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Polychlorinated biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for PCB 113
An In-Depth Guide to the Cross-Validation of Analytical Techniques for PCB 113 Quantification
Authored by a Senior Application Scientist
Introduction: The Analytical Challenge of PCB 113
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that pose significant environmental and health risks due to their toxicity, chemical stability, and ability to bioaccumulate.[1][2] Among the 209 distinct PCB congeners, PCB 113 (2,3',4',5,6-Pentachlorobiphenyl) is a non-dioxin-like PCB that requires precise and accurate quantification in various matrices, from environmental samples like soil and water to biological tissues. The inherent complexity of these matrices necessitates robust analytical methods. However, reliance on a single analytical technique can introduce uncertainty due to potential biases, interferences, or matrix effects.
This guide provides a comprehensive comparison and cross-validation framework for the primary analytical techniques used to quantify PCB 113. As researchers and drug development professionals, understanding the nuances of these methods is paramount for generating reliable, reproducible, and defensible data. Cross-validation, the process of verifying results from one method with those from another, distinct method, is not merely a quality control step; it is a cornerstone of scientific integrity, ensuring that the analytical results truly reflect the sample's composition.
Core Analytical Techniques for PCB 113
The selection of an analytical technique for PCB 113 is fundamentally driven by the required sensitivity, selectivity, sample matrix, and the overall objective of the study (e.g., screening vs. confirmatory analysis).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Gas chromatography coupled with mass spectrometry is the most widely used and authoritative technique for PCB analysis.[3] Its strength lies in the powerful separation capability of the gas chromatograph and the highly specific detection and identification provided by the mass spectrometer.
-
Principle of Operation: PCBs are volatile enough to be separated in a gaseous state. A sample extract is injected into the GC, where it is vaporized and travels through a long, narrow capillary column. Different PCB congeners interact with the column's stationary phase to varying degrees, causing them to separate and elute at distinct times. The mass spectrometer then ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Key GC-MS Variants:
-
GC with Electron Capture Detection (GC-ECD): An older but still relevant technique, the ECD is exceptionally sensitive to halogenated compounds like PCBs.[3] However, it is not selective and can produce false positives if other chlorinated compounds co-elute with PCB 113. It is best used for well-characterized samples or as a screening tool.
-
High-Resolution Mass Spectrometry (HRMS): As mandated by EPA Method 1668A, HRMS provides very high mass accuracy, allowing for the differentiation of PCBs from other compounds with the same nominal mass but different elemental compositions.[3][4] This high degree of certainty makes it the reference method for low-level quantification.
-
Tandem Mass Spectrometry (GC-MS/MS): This technique offers a superior signal-to-noise ratio by reducing matrix interference.[5][6] A specific precursor ion for PCB 113 is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process is highly selective and is an excellent alternative to HRMS for complex matrices.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is dominant for PCB analysis, liquid chromatography-mass spectrometry is a powerful tool for a wide range of biological molecules and is worth considering in specific contexts.[7][8]
-
Principle of Operation: LC separates compounds in a liquid phase based on their interactions with a stationary phase packed in a column.[7] The separated compounds are then introduced into the mass spectrometer. The development of interfaces like electrospray ionization (ESI) has made LC-MS a routine and robust technique.[8] For non-polar compounds like PCB 113, reverse-phase chromatography is typically used.
-
Applicability for PCB 113: LC-MS is not the conventional choice for parent PCB congeners due to their high volatility and optimal separation by GC. However, it becomes highly relevant when analyzing more polar hydroxylated or other metabolic transformation products of PCBs, which are less amenable to GC analysis.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are biochemical assays that use antibodies to detect the presence of a specific substance.
-
Principle of Operation: In a competitive ELISA format for PCBs, a known amount of enzyme-labeled PCB is mixed with the sample. This mixture is then added to a microplate well coated with antibodies specific to PCBs. The PCBs in the sample compete with the enzyme-labeled PCBs for binding to the antibodies. After washing, a substrate is added that produces a color signal upon reaction with the enzyme. A higher concentration of PCBs in the sample results in less binding of the enzyme-labeled PCB and thus a weaker color signal.
-
Role in PCB Analysis: Immunoassays are primarily used as a rapid, high-throughput, and low-cost screening tool.[9] They can quickly identify samples that may contain PCBs above a certain threshold. However, they are generally less specific than chromatographic methods and can suffer from cross-reactivity with other PCB congeners or similar chemical structures. Positive results from an immunoassay should always be confirmed by a more selective method like GC-MS.
Cross-Validation Workflow and Data Comparison
A robust cross-validation study is essential to ensure data accuracy and comparability between different analytical platforms. The following workflow illustrates the key steps involved.
Caption: Workflow for the cross-validation of analytical methods for PCB 113.
Comparative Performance of Analytical Techniques
The choice of method depends on a trade-off between various performance characteristics.
| Parameter | GC-HRMS (e.g., EPA 1668) | GC-MS/MS | LC-MS/MS | Immunoassay (ELISA) |
| Selectivity | Very High | Very High | High to Very High | Low to Medium |
| Sensitivity (LOD) | pg/L to fg/L (ppt to ppq)[3] | pg/L to ng/L (ppt to ppb) | ng/L to µg/L (ppb to ppm) | µg/L (ppb) |
| Accuracy (% Recovery) | 80-120% | 80-120% | 70-130% | Semi-quantitative |
| Precision (% RSD) | < 15% | < 15% | < 20% | < 30% |
| Matrix Tolerance | Good (with extensive cleanup) | Excellent | Good (prone to ion suppression) | Moderate |
| Throughput | Low | Medium | Medium to High | Very High |
| Cost per Sample | Very High | High | Medium to High | Low |
| Primary Use | Reference/Confirmatory | Confirmatory/Quantitative | Metabolite Analysis | Screening |
Detailed Experimental Protocols
Protocol 1: Extraction and Cleanup of PCB 113 from Fish Tissue
This protocol is a critical first step that largely determines the quality of the final data, regardless of the instrumental technique used.
Rationale: Fish tissue has a high lipid content, and since PCBs are lipophilic ("fat-loving"), they concentrate in these fats.[10] The goal is to efficiently extract the lipids (and thus the PCBs) from the tissue matrix and then remove the bulk of the fat, which would otherwise interfere with the analysis.
Materials:
-
Homogenized fish tissue
-
Anhydrous sodium sulfate
-
Extraction solvent: Hexane/Dichloromethane (1:1, v/v)
-
Florisil cleanup cartridges
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 5 grams of homogenized fish tissue and mix it with 10 grams of anhydrous sodium sulfate until a free-flowing powder is obtained. The sodium sulfate acts as a drying agent.
-
Extraction: Transfer the mixture to an extraction cell. Perform a pressurized solvent extraction with the hexane/dichloromethane mixture. This step solubilizes the lipids and PCBs from the solid matrix.
-
Lipid Removal (Cleanup): Concentrate the extract to 1 mL. Condition a Florisil cartridge with hexane. Load the concentrated extract onto the cartridge. Elute the PCBs with a less polar solvent (e.g., hexane), which will pass through the cartridge while the more polar lipids are retained. This separation is crucial for preventing contamination of the analytical instrument.[3]
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Protocol 2: Quantitative Analysis of PCB 113 by GC-MS/MS
Rationale: GC-MS/MS is chosen for its excellent selectivity and sensitivity, making it ideal for confirming and quantifying PCB 113 in complex biological extracts.[6] The use of a specific precursor-to-product ion transition minimizes the chances of a false positive.
Instrumentation:
-
Gas Chromatograph with a tandem quadrupole mass spectrometer
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Procedure:
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 5 min. This temperature program ensures separation from other PCB congeners.
-
-
MS/MS Conditions (for PCB 113, C12H5Cl5):
-
Ionization Mode: Electron Ionization (EI)
-
Precursor Ion (Q1): m/z 326 (Molecular ion cluster)
-
Product Ion (Q3): m/z 256 (Result of losing two chlorine atoms)
-
Collision Energy: Optimized for the specific instrument (e.g., 20 eV).
-
-
Calibration: Prepare a series of calibration standards of PCB 113 in a clean solvent (e.g., isooctane) ranging from 1 pg/µL to 1000 pg/µL.
-
Analysis: Inject 1 µL of the final cleaned extract into the GC-MS/MS system.
-
Quantification: Identify the PCB 113 peak based on its retention time and the specific MS/MS transition. Quantify the concentration by comparing the peak area to the calibration curve.
Caption: Experimental workflow for GC-MS/MS analysis of PCB 113.
Conclusion: An Integrated Approach to Data Confidence
No single analytical method is infallible. A comprehensive understanding of PCB 113 concentrations, particularly in complex matrices relevant to research and drug development, demands a multi-faceted analytical strategy. The gold standard, GC-MS (particularly HRMS or MS/MS), provides the highest level of confidence for quantification and confirmation.[1][3] However, techniques like immunoassays serve as valuable, cost-effective screening tools to prioritize samples for more rigorous analysis.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
UNEP. (n.d.). PCB analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyl (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
Let's talk science. (2022, June 21). QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained). YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Wang, H., et al. (2011). Nanoparticle-based Immunoassays for Sensitive and Early Detection of Human Immunodeficiency Type 1 Capsid (p24) Antigen. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Retrieved from [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC. Retrieved from [Link]
-
Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chemical and Physical Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. Retrieved from [Link]
-
Chen, Y., et al. (2021). Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium. PMC. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. gcms.cz [gcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcb.unitar.org [pcb.unitar.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Maximizing PCB 113 Extraction Efficiency
Welcome, esteemed colleagues. In the precise and demanding world of environmental and toxicological analysis, the accurate quantification of specific polychlorinated biphenyl (PCB) congeners is paramount. Among the 209 congeners, PCB 113 (2,3',4,4',5-pentachlorobiphenyl), a component of some historical Aroclor mixtures, presents a unique analytical challenge due to its environmental prevalence and toxicological relevance. The journey from a complex sample matrix—be it soil, sediment, water, or biological tissue—to an accurate chromatogram begins with a critical, and often underestimated, step: extraction.
This guide is born from years of hands-on laboratory experience and a deep dive into the established literature. It is designed not as a rigid set of instructions, but as a comprehensive resource to empower you, my fellow researchers and drug development professionals, to make informed decisions about your extraction strategy for PCB 113. We will explore the underlying principles of common extraction techniques, compare their efficiencies with supporting data, and provide detailed, field-tested protocols. Our objective is to move beyond simply following a method, to truly understanding the causality behind our experimental choices, thereby ensuring the integrity and validity of our results.
The Analytical Imperative: Why Extraction Efficiency for PCB 113 Matters
PCB 113, a pentachlorobiphenyl, possesses physicochemical properties that dictate its environmental fate and analytical behavior. Its moderate lipophilicity (log Kow ~6.5) means it partitions readily from aqueous phases into organic matrices like lipids, sediments, and soils. Consequently, the primary challenge in its analysis is the efficient and selective removal from these often-complex sample types, while minimizing the co-extraction of interfering compounds. An inefficient extraction will invariably lead to an underestimation of the true concentration, compromising risk assessments and regulatory compliance.
A Comparative Analysis of Leading Extraction Methodologies
The selection of an appropriate extraction technique is a balance of several factors: the nature of the sample matrix, the required sample throughput, available instrumentation, solvent consumption, and, of course, the desired extraction efficiency. Below, we critically evaluate the most prevalent methods for PCB 113 extraction.
The Gold Standard: Soxhlet Extraction (EPA Method 3540C)
Principle of Operation: Soxhlet extraction is a classic, exhaustive solid-liquid extraction technique.[1] A solid sample is placed in a thimble, and a suitable solvent is heated, vaporized, condensed, and allowed to percolate through the sample.[2] This continuous cycling ensures that the sample is repeatedly exposed to fresh, hot solvent, facilitating the dissolution of the target analytes.
Causality in Protocol Design: The exhaustive nature of Soxhlet extraction, typically running for 16-24 hours, is its greatest strength, often leading to high recoveries and making it a benchmark for other methods. The choice of solvent is critical; a mixture of a non-polar solvent like hexane (to dissolve the non-polar PCBs) and a more polar solvent like acetone (to disrupt analyte-matrix interactions and improve solvent penetration into moist samples) is a common and effective choice.[3]
Workflow Diagram: Soxhlet Extraction
Caption: Workflow for Pressurized Liquid Extraction (PLE/ASE) of PCBs.
The Rapid Approach: Microwave-Assisted Extraction (MAE) (EPA Method 3546)
Principle of Operation: MAE utilizes microwave energy to heat the extraction solvent and sample in a closed vessel. [4]The rapid, localized heating of polar molecules within the sample matrix creates high pressure and temperature, accelerating the desorption of analytes into the solvent.
Causality in Protocol Design: MAE offers a significant speed advantage, with extraction times often under 30 minutes. [5]The choice of solvent is critical; a solvent with a high dielectric constant (e.g., acetone) is necessary to efficiently absorb microwave energy. A mixture of hexane and acetone is commonly used to balance heating efficiency with the solubilization of non-polar PCBs. The closed-vessel design allows for temperatures and pressures above the solvent's boiling point, enhancing extraction efficiency.
The Aqueous Solution: Solid-Phase Extraction (SPE) (EPA Method 3535A)
Principle of Operation: SPE is a versatile technique primarily used for extracting analytes from liquid samples, such as water. The sample is passed through a cartridge or disk containing a solid sorbent. The analytes of interest are retained on the sorbent while the matrix passes through. The analytes are then eluted with a small volume of an appropriate solvent.
Causality in Protocol Design: For PCB 113 in aqueous matrices, a non-polar sorbent like C18-bonded silica is the logical choice, based on the "like-retains-like" principle. [6][7]The large sample volume is passed through the sorbent, effectively concentrating the trace amounts of PCBs. The subsequent elution with a non-polar solvent like hexane or dichloromethane provides a clean, concentrated extract. The key to a successful SPE method is the proper conditioning of the sorbent to ensure optimal interaction with the analytes and the careful selection of washing and elution solvents to achieve high recovery and selectivity.
Workflow Diagram: Solid-Phase Extraction (SPE)
Sources
- 1. Practical remediation of the PCB-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enthalpy.com [enthalpy.com]
- 3. epa.gov [epa.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Comparison of solvent extraction and solid-phase extraction for the determination of polychlorinated biphenyls in transformer oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
Safety Operating Guide
2,3,3',5,6-Pentachlorobiphenyl (PCB 112): Laboratory Disposal & Safety Guide
[1]
Executive Summary: The "Zero-Dilution" Mandate
Handling 2,3,3',5,6-Pentachlorobiphenyl (PCB 112) requires a strict departure from standard organic waste protocols. Unlike typical solvent waste, PCBs are regulated by the Toxic Substances Control Act (TSCA) in the United States and the Stockholm Convention globally.
Critical Operational Rule: Never mix PCB waste with general organic solvents.
-
The Risk: Adding 1 mL of PCB 112 to a 20L drum of acetone converts the entire drum into TSCA-regulated PCB waste, increasing disposal costs by approximately 10-50x and triggering complex federal manifesting requirements.
-
The Solution: Isolate immediately. Use the "Satellite Accumulation" protocol defined below.
Part 1: Substance Intelligence & Hazard Characterization
Before initiating disposal, you must validate the chemical identity to ensure the correct waste code assignment.
| Parameter | Data |
| Chemical Name | 2,3,3',5,6-Pentachlorobiphenyl |
| Congener ID | PCB 112 (Ballschmiter & Zell numbering) |
| CAS Number | 74472-36-9 |
| Physical State | Viscous liquid or solid (often dissolved in isooctane for standards) |
| Primary Hazard | Bioaccumulation & Dermal Absorption .[1] PCBs are lipophilic; they pass through skin and store in adipose tissue. |
| Regulatory Threshold | ≥ 50 ppm (TSCA Regulated).[2] < 50 ppm is state-regulated but often treated as hazardous. |
Expert Insight: While nitrile gloves provide splash protection, they are permeable to the aromatic solvents often used as carriers for PCBs (e.g., Toluene, Isooctane). For handling concentrated standards or spill cleanup, use Silver Shield (Laminate) or Viton gloves.
Part 2: The Self-Validating Accumulation System
To ensure compliance with EPA 40 CFR 761, establish a "Chain of Custody" at the bench level. This system is self-validating because the label acts as a forcing function for the disposal timeline.
Step 1: Container Selection
-
Liquids: Use narrow-mouth amber glass bottles with Teflon-lined caps. Do not use standard polyethylene (HDPE) for long-term storage of high-concentration PCB solvents as permeation can occur.
-
Solids (Wipes/PPE): Use wide-mouth glass or heavy-gauge steel cans.
Step 2: The "6-Inch" Labeling Rule
TSCA requires specific marking. You cannot use a generic "Hazardous Waste" sticker.[2]
-
Apply the yellow and black "Caution: Contains PCBs" label (specified in 40 CFR § 761.40).
-
Mandatory Data Field: You must write the "Date of Removal from Service for Disposal" on the label.
-
Why? You have exactly 1 year from this date to have the waste incinerated. Storage beyond 1 year requires notification to the EPA Regional Administrator.[3]
-
Step 3: Segregation Logic
| Waste Stream | Action | Rationale |
| Stock Solutions | Keep in original vial if possible. Place vial in secondary containment. | Maintains chain of identity. |
| Dilute Rinsate | Collect in a dedicated "PCB Rinsate Only" bottle. | Prevents cross-contamination of bulk solvents. |
| Contaminated Sharps | Dedicated sharps container labeled "PCB Sharps". | Incinerators require sharps segregation. |
Part 3: Disposal Logistics & Workflow
The following diagram illustrates the critical decision pathways for PCB disposal. This workflow ensures you do not inadvertently violate the "Anti-Dilution" rule.
Figure 1: The PCB Disposal Decision Matrix. Note that even low-concentration (<50 ppm) waste is best managed as TSCA waste in a laboratory setting to avoid analytical costs required to prove lower levels.
Part 4: Emergency Protocol (Spill Response)
Core Directive: Do NOT use water. PCBs are hydrophobic; water will spread the contamination over a larger surface area, increasing the cost of remediation.
The "Double-Glove" Cleanup Method
-
Evacuate & Ventilate: If the carrier solvent is volatile (e.g., Isooctane), clear the area.
-
PPE Up:
-
Inner Glove: Nitrile (disposable).
-
Outer Glove: Silver Shield (Laminate) or heavy-gauge Nitrile (if laminate unavailable).
-
Tyvek suit and boot covers.
-
-
Containment:
-
Use vermiculite , clay , or diatomaceous earth .
-
Do not use standard biodegradable paper towels as they may degrade in the waste drum over time. Use polypropylene sorbent pads.
-
-
Decontamination:
-
Wipe the surface with a solvent in which PCBs are soluble (e.g., Hexane or Limonene ).
-
Warning: Ensure the surface material is compatible with the cleaning solvent.
-
-
Disposal of Debris:
-
All cleanup materials (gloves, pads, suit) become TSCA Regulated Waste . They must be barrelled and labeled exactly as the chemical itself.
-
Part 5: Regulatory Framework & Compliance
The "Anti-Dilution" Rule (40 CFR § 761.1(b)(5))
You cannot dilute PCB waste to lower its concentration below the 50 ppm regulatory threshold. If you mix 500 ppm waste with clean solvent to get 40 ppm, the EPA still regulates the entire volume as if it were 500 ppm.
Manifesting
Shipment requires the Uniform Hazardous Waste Manifest (EPA Form 8700-22) .
-
Waste Code: Generally PCB2 (for liquids) or specific state codes (e.g., California uses 261 ).
-
RCRA Code: If the carrier solvent is hazardous (e.g., Benzene), the waste may also carry a D-code (e.g., D018 ). However, TSCA rules for incineration generally supersede RCRA land disposal restrictions, but both codes should be listed.
Destruction Technology
The only universally accepted disposal method for high-concentration laboratory PCB standards is High-Temperature Incineration .
-
Standard: 99.9999% destruction removal efficiency (six nines).
-
Temperature: >1200°C.
-
Residence Time: >2 seconds.
References
-
United States Environmental Protection Agency (EPA). (2024).[4] Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. 40 CFR Part 761.[2][5] Electronic Code of Federal Regulations. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Pocket Guide to Chemical Hazards: Chlorodiphenyl (54% chlorine).[6][7] (Note: Used as a proxy for general Pentachlorobiphenyl safety data). [Link]
-
National Institutes of Health (NIH) - PubChem. (2024).[7] 2,3,3',5,6-Pentachlorobiphenyl (Compound).[1][7][8] CID 91719.[1] [Link]
-
United States Environmental Protection Agency (EPA). (2024).[4] Managing PCB Waste. [Link]
Sources
- 1. 2,3,3',5,6-Pentachlorobiphenyl | C12H5Cl5 | CID 91719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ebcne.org [ebcne.org]
- 3. 40 CFR § 761.65 - Storage for disposal. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. POLYCHLORINATED BIPHENYLS (PCB) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CHLORODIPHENYL, 54% CHLORINE (PCB) | Occupational Safety and Health Administration [osha.gov]
- 8. esslabshop.com [esslabshop.com]
Technical Guide: Safe Handling & PPE for 2,3,3',5,6-Pentachlorobiphenyl (PCB-112)
Executive Summary: The "Invisible" Hazard
Handling 2,3,3',5,6-Pentachlorobiphenyl (PCB-112) requires a shift in safety mindset. Unlike acute corrosives that burn immediately, PCB-112 is a lipophilic, bioaccumulative toxicant . It does not merely sit on the skin; it rapidly penetrates the stratum corneum, enters the bloodstream, and sequesters in adipose tissue and the liver.
Critical Directive: The primary route of occupational exposure in the laboratory is dermal absorption , not inhalation (unless heated). Your PPE strategy must focus on permeation resistance , not just splash protection. Standard latex gloves offer zero protection against PCBs.
Part 1: The Hazard Profile & Mechanism
To select the right PPE, you must understand the enemy. PCB-112 (CAS: 74472-36-9) is a pentachlorinated congener.
| Property | Value/Description | Operational Implication |
| Physical State | Viscous liquid or solid | Adheres tenaciously to surfaces; difficult to wash off with water alone. |
| Lipophilicity | High ( | Rapid Dermal Absorption. Solvents used to dissolve it (Hexane, Isooctane) act as "vehicles," accelerating skin uptake. |
| Vapor Pressure | Low (< | Inhalation risk is low at room temp, but high if the sample is heated or aerosolized. |
| Toxicity | Hepatotoxic, Neurotoxic | Long-term chronic risk. No immediate warning signal (pain/smell) upon skin contact. |
Part 2: PPE Selection Matrix
Standard laboratory PPE is insufficient. Use this matrix to upgrade your safety protocol.
Hand Protection (The First Line of Defense)
The Challenge: PCBs degrade natural rubber and permeate standard nitrile over time. The Solution: A multi-barrier approach balancing protection with dexterity.[1]
| Glove Material | Rating | Justification | Recommended Protocol |
| Laminate (Silver Shield/4H) | Excellent | >480 min breakthrough time. Impermeable to aromatics. | Primary Inner Layer. Essential for stock solution preparation. |
| Viton® (Fluoroelastomer) | Excellent | High chemical resistance but often too thick/stiff for handling mg quantities. | Use for spill cleanup or bulk handling (>100mL). |
| Nitrile (High Grade) | Good (Splash) | Provides physical dexterity but offers limited permeation resistance (<30 min for some solvents). | Outer Layer Only. Protects the inner laminate glove from tears and provides grip. |
| Latex | DANGEROUS | DO NOT USE. PCBs permeate latex in minutes. | Prohibited. |
Respiratory & Body Protection
-
Respiratory:
-
Standard: Fume hood (Face velocity 80–100 fpm) is mandatory.
-
Emergency/Heating: If working outside a hood or heating >50°C, use a Half-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter recommended).
-
-
Body:
-
Coat: Disposable Tyvek® (Polyethylene) lab coats are superior to cotton. Cotton fibers absorb PCBs, holding the toxin against your under-clothing. Tyvek repels droplets.
-
Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for liquid handling.
-
Part 3: Operational Workflow (The "How")
Workflow Logic: The "Clean" vs. "Dirty" Hand
To prevent cross-contamination, establish a "Dirty Hand" (handles the vial/pipette) and a "Clean Hand" (touches the notebook/keyboard).
Diagram 1: Safe Handling & Decontamination Workflow
Caption: Operational logic flow emphasizing the "Stop & Change" rule upon any suspected glove contamination.
Step-by-Step Protocol
-
Workspace Prep: Line the fume hood surface with an absorbent, plastic-backed bench coat. This captures micro-droplets and prevents hood contamination.
-
Double Gloving:
-
Step A: Don Silver Shield/Laminate gloves. (Note: These are loose-fitting).
-
Step B: Don Nitrile gloves over the laminate. This tightens the fit and provides grip.
-
-
Solubilization: When dissolving PCB-112 (e.g., in Isooctane), use positive displacement pipettes to prevent dripping.
-
Static Control: PCBs are often powders. Use an anti-static gun if the powder "flies" during weighing to prevent inhalation or bench contamination.
Part 4: Waste Management & Decontamination
Disposal of PCBs is strictly regulated in the US under TSCA (Toxic Substances Control Act) - 40 CFR Part 761 .
Crucial Rule: Never mix PCB waste with general organic solvents. It dramatically increases disposal costs and violates federal law.
Diagram 2: Waste Decision Logic
Caption: Decision tree for segregating PCB waste streams to ensure TSCA compliance.
Decontamination Procedure[1][2]
-
Solvent Wash: Water is ineffective. Use Hexane or Isooctane on a Kimwipe to solubilize PCB residues from the balance or hood surface.
-
Soap Wash: Follow the solvent wipe with a detergent (Alconox) and water wash to remove the solvent film.
-
Verification: For high-traffic areas, perform a periodic "Wipe Test" analyzed by GC-ECD to verify the hood is clean.
References
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Chlorodiphenyl (54% chlorine).[2][3][Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions (40 CFR Part 761).[4][Link]
-
PubChem. (2023). 2,3,3',5,6-Pentachlorobiphenyl (Compound Summary). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
